5-Ethyl-1,3,4-oxadiazol-2-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOOCOAXYKESPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559442 | |
| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37463-36-8 | |
| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethyl-1,3,4-oxadiazol-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its chemical identifiers, plausible synthetic routes, and a discussion of the general biological significance of the 1,3,4-oxadiazole scaffold.
Chemical Identifiers and Physical Properties
This compound exists in tautomeric equilibrium with its keto form, 5-ethyl-3H-1,3,4-oxadiazol-2-one. The chemical identifiers encompass both forms.
| Identifier | Value |
| CAS Number | 37463-36-8 |
| IUPAC Name | This compound |
| Tautomeric Form Name | 5-ethyl-3H-1,3,4-oxadiazol-2-one |
| Molecular Formula | C₄H₆N₂O₂ |
| Molecular Weight | 114.10 g/mol |
| SMILES | CCC1=NNC(=O)O1 |
| InChI | InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) |
| InChIKey | FOOOCOAXYKESPO-UHFFFAOYSA-N |
Plausible Synthetic Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a general and plausible synthetic route can be derived from established methods for the synthesis of 5-substituted-1,3,4-oxadiazol-2-ones. The most common approach involves the cyclization of an appropriate acylhydrazide with a carbonylating agent.
Reaction Scheme:
Plausible Synthetic Workflow for this compound.
Materials:
-
Propionyl hydrazide
-
Triphosgene (or a similar phosgene equivalent like diphosgene or carbonyldiimidazole)
-
Anhydrous triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with propionyl hydrazide (1.0 equivalent) and dissolved in anhydrous THF or DCM under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: Anhydrous triethylamine (2.2 equivalents) is added dropwise to the stirred solution.
-
Addition of Cyclizing Agent: A solution of triphosgene (0.4 equivalents) in anhydrous THF or DCM is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Biological and Pharmacological Context
Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, the 1,3,4-oxadiazole ring is a well-established pharmacophore in drug discovery and is present in numerous compounds with a wide range of biological activities.
General Activities of the 1,3,4-Oxadiazole Scaffold:
The 1,3,4-oxadiazole nucleus is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological effects, including:
-
Antimicrobial: Exhibiting activity against various strains of bacteria and fungi.
-
Anticancer: Showing cytotoxic effects against a range of cancer cell lines.
-
Anti-inflammatory: Demonstrating potential in reducing inflammation.
-
Anticonvulsant: Investigated for their potential in managing seizures.
-
Analgesic: Showing pain-relieving properties.
The specific biological profile of this compound would be dependent on its unique structure and would require dedicated biological screening and investigation.
General Biological Activities of the 1,3,4-Oxadiazole Scaffold.
Conclusion
This compound is a small heterocyclic molecule with potential for further investigation in the field of medicinal chemistry. This guide provides its key chemical identifiers and a plausible, detailed synthetic protocol based on established methodologies for related compounds. While specific experimental and biological data for this compound are currently lacking in the public domain, the well-documented and diverse pharmacological activities of the 1,3,4-oxadiazole scaffold suggest that this compound could be a valuable candidate for future biological screening and drug discovery programs. Further research is warranted to elucidate its specific physicochemical properties, biological activities, and potential mechanisms of action.
Spectroscopic Characterization of 5-Ethyl-1,3,4-oxadiazol-2-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the tautomeric nature of 2-hydroxy-1,3,4-oxadiazoles, this molecule can exist in equilibrium with its keto form, 5-Ethyl-1,3,4-oxadiazol-2(3H)-one. The spectroscopic data presented herein will consider both potential tautomers. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from the analysis of similar structures reported in the scientific literature.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -OH/-NH | 12.0 - 15.0 | broad singlet | - | Chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O. |
| -CH₂- | ~ 2.8 | quartet | ~ 7.5 | Ethyl group methylene protons. |
| -CH₃ | ~ 1.3 | triplet | ~ 7.5 | Ethyl group methyl protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (keto form) / C-OH (enol form) | 160 - 180 | Carbonyl carbon of the oxadiazole ring, chemical shift varies with tautomeric form. |
| C-ethyl | 155 - 165 | Carbon of the oxadiazole ring attached to the ethyl group. |
| -CH₂- | ~ 20 | Ethyl group methylene carbon. |
| -CH₃ | ~ 10 | Ethyl group methyl carbon. |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H / N-H stretch | 3000 - 3400 | Broad | Indicative of the hydroxyl or amine proton, often broad due to hydrogen bonding. |
| C-H stretch (sp³) | 2850 - 3000 | Medium | Aliphatic C-H bonds of the ethyl group. |
| C=O stretch (keto form) | 1680 - 1720 | Strong | Carbonyl stretch, indicates the presence of the keto tautomer. |
| C=N stretch | 1620 - 1660 | Medium-Strong | Characteristic of the oxadiazole ring. |
| C-O-C stretch | 1000 - 1100 | Strong | Ether linkage within the oxadiazole ring. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 129.06 | Molecular ion peak with a proton adduct in positive ion mode ESI-MS. |
| [M]⁺˙ | 128.05 | Molecular ion peak in electron ionization (EI) mass spectrometry. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Spectroscopy Protocol:
-
The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.
-
The experiment is typically run at room temperature (298 K).
-
A standard single-pulse experiment is used to acquire the spectrum.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-16 ppm).
-
Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy Protocol:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.
-
A larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Data processing is similar to that for ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): [2][3]
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
IR Spectroscopy Protocol: [4]
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI): [5][6][7]
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
The solution may be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[6]
-
The analysis is performed on an ESI-mass spectrometer.
-
The instrument can be operated in either positive or negative ion detection mode. For this compound, positive ion mode is expected to yield the [M+H]⁺ ion.
-
The sample solution is introduced into the ESI source at a constant flow rate.
-
A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.[7][9]
-
The droplets are desolvated in a heated capillary, leading to the formation of gas-phase ions.[7]
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this and related compounds in their drug discovery and development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
Tautomeric Forms of 5-Ethyl-1,3,4-oxadiazol-2-ol
An In-Depth Technical Guide to the Tautomerism of 5-Ethyl-1,3,4-oxadiazol-2-ol
This guide provides a comprehensive overview of the tautomeric phenomena observed in this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The existence of tautomers can significantly influence the physicochemical properties, biological activity, and formulation of pharmacologically active molecules. This document outlines the synthesis, structural elucidation, and experimental protocols for the characterization of the tautomeric equilibrium of this compound, drawing upon established knowledge of analogous 1,3,4-oxadiazole systems.
This compound is expected to exist in a tautomeric equilibrium between the hydroxy (-ol) form and the keto (-one or lactam) form. This type of tautomerism is a common feature in 2-hydroxy substituted five-membered heterocyclic rings. The equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, temperature, and pH. In many related systems, the keto form, 5-Ethyl-1,3,4-oxadiazol-2(3H)-one, is the predominant tautomer in the solid state and in polar solvents.
Caption: Tautomeric equilibrium between the hydroxy and keto forms of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from propanoic acid. The general synthetic strategy involves the formation of the corresponding acid hydrazide, followed by cyclization.
Experimental Protocol for Synthesis
Step 1: Esterification of Propanoic Acid
-
A mixture of propanoic acid (1 mol), methanol (5 mol), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield methyl propanoate.
Step 2: Hydrazinolysis of Methyl Propanoate
-
Methyl propanoate (1 mol) is dissolved in ethanol.
-
Hydrazine hydrate (1.2 mol) is added to the solution.
-
The reaction mixture is refluxed for 8-12 hours.
-
The completion of the reaction is monitored by TLC.
-
The solvent is removed under reduced pressure, and the resulting solid, propionyl hydrazide, is recrystallized from ethanol.
Step 3: Cyclization to form this compound
-
Propionyl hydrazide (1 mol) is dissolved in ethanol.
-
Potassium hydroxide (1.1 mol) and carbon disulfide (1.2 mol) are added to the solution.
-
The mixture is refluxed for 12-16 hours.
-
The solvent is evaporated, and the residue is dissolved in water.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude product.
-
The solid is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The tautomeric forms of this compound can be distinguished using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected spectral data, based on analogous compounds, are summarized below.
| Spectroscopic Technique | Hydroxy Form (this compound) | Keto Form (5-Ethyl-1,3,4-oxadiazol-2(3H)-one) |
| IR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~1640 (C=N stretch) | ~3200-3000 (N-H stretch), ~1750 (C=O stretch, strong) |
| ¹H NMR (δ, ppm) | ~10-12 (O-H, broad singlet), ~2.8 (q, CH₂), ~1.3 (t, CH₃) | ~11-13 (N-H, broad singlet), ~2.7 (q, CH₂), ~1.2 (t, CH₃) |
| ¹³C NMR (δ, ppm) | ~165 (C-OH), ~158 (C-ethyl) | ~155 (C=O), ~160 (C-ethyl) |
Experimental Protocol for Tautomerism Study
A comprehensive study of the tautomeric equilibrium can be conducted using a combination of spectroscopic methods under varying conditions.
Solvent-Dependent UV-Vis Spectroscopy
-
Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol, water).
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. A shift in λ_max can indicate a change in the predominant tautomeric form.
Temperature-Dependent NMR Spectroscopy
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra at various temperatures (e.g., from 25°C to 100°C).
-
Monitor the chemical shifts and integration of the signals corresponding to the -OH and -NH protons, as well as the ring carbons.
-
Changes in the relative integrals of the signals can be used to determine the equilibrium constant (Keq) at different temperatures and subsequently calculate the thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomerization process.
Caption: Experimental workflow for the study of tautomerism.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data that could be obtained from the experimental protocols described above. This data is for illustrative purposes and would need to be confirmed by experimental investigation.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Keto:Hydroxy Ratio (Hypothetical) |
| Hexane | 1.9 | Hydroxy | 20:80 |
| Chloroform | 4.8 | Mixed | 50:50 |
| Acetonitrile | 37.5 | Keto | 85:15 |
| DMSO | 46.7 | Keto | 95:5 |
| Water | 80.1 | Keto | >99:1 |
Conclusion
The tautomerism of this compound represents a critical aspect of its chemical behavior. Understanding the position of the tautomeric equilibrium and the factors that influence it is essential for its application in drug design and development. The synthetic and analytical protocols outlined in this guide provide a robust framework for the comprehensive investigation of this phenomenon. Spectroscopic analysis, particularly solvent and temperature-dependent studies, are powerful tools for elucidating the predominant tautomeric forms and quantifying their relative stabilities. Further computational studies could also provide valuable insights into the energetics of the tautomerization process.
An In-depth Technical Guide on the Solubility and Stability of 5-Ethyl-1,3,4-oxadiazol-2-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Ethyl-1,3,4-oxadiazol-2-OL, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide furnishes detailed, industry-standard experimental protocols for the determination of its physicochemical properties. Furthermore, it includes visualizations of key experimental workflows to aid in the practical application of these methodologies.
Core Concepts: Understanding the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a common pharmacophore in medicinal chemistry, valued for its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] The inherent aromaticity of the 1,3,4-oxadiazole ring contributes to its significant chemical and thermal stability.[1]
Derivatives of 1,3,4-oxadiazole are noted for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The physicochemical properties, such as solubility, of 1,3,4-oxadiazole derivatives are heavily influenced by the nature of the substituents at the 2- and 5-positions.[3] For instance, the presence of small alkyl groups, such as methyl, has been reported to enhance water solubility, whereas aryl substituents tend to decrease it significantly.[3][4] Given the "ethyl" group at the 5-position and a hydroxyl group at the 2-position (in its tautomeric form, 1,3,4-oxadiazol-2(3H)-one), this compound is predicted to exhibit a degree of aqueous solubility.
Experimental Protocols for Physicochemical Characterization
To ascertain the precise solubility and stability profile of this compound, the following detailed experimental protocols are recommended.
Solubility Determination
Solubility is a critical parameter influencing a compound's bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are pertinent for a thorough characterization.
2.1.1. Kinetic Solubility Assay
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][6][7]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]
-
Precipitation Detection: Analyze the wells for precipitate formation using one of the following methods:
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
2.1.2. Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is crucial for lead optimization and preformulation studies.[7][8][9]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate measurements.
Stability Assessment
Evaluating the stability of a compound under various environmental conditions is essential to determine its shelf-life and appropriate storage conditions.
2.2.1. Accelerated Stability Studies
These studies use elevated temperatures and humidity to predict the long-term stability of a substance.[11][12]
Experimental Protocol:
-
Sample Preparation: Store accurately weighed samples of this compound in controlled environment stability chambers under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[11]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).
-
Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. The method should be validated to separate the parent compound from any potential degradants.
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition. This data can be used to extrapolate the shelf-life under long-term storage conditions.
2.2.2. Forced Degradation (Stress) Studies
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[13][14][15]
Experimental Protocol:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: Analyze the stressed samples using an HPLC-MS system to separate, identify, and characterize the degradation products.
-
Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all degradants.
Data Presentation
The quantitative data generated from the aforementioned experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Solubility Data for this compound
| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Acetate Buffer (pH 5.0) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Borate Buffer (pH 9.0) | 25 | [Experimental Value] | [Calculated Value] |
Table 2: Stability Data for this compound (Accelerated Conditions: 40°C / 75% RH)
| Time Point (Months) | Assay (%) of Initial | Total Impurities (%) |
| 0 | 100.0 | < 0.1 |
| 1 | [Experimental Value] | [Experimental Value] |
| 3 | [Experimental Value] | [Experimental Value] |
| 6 | [Experimental Value] | [Experimental Value] |
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Caption: Workflow for Accelerated Stability and Forced Degradation Studies.
Conclusion
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. evotec.com [evotec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Potential Biological Activities of 5-Ethyl-1,3,4-oxadiazol-2-ol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide array of pharmacological activities. While specific data on 5-Ethyl-1,3,4-oxadiazol-2-ol is limited, extensive research on its structural analogs, particularly the tautomeric 5-ethyl-1,3,4-oxadiazole-2-thiol and other 2,5-disubstituted derivatives, reveals significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The evidence suggests that the 1,3,4-oxadiazole core, with an ethyl group at the 5-position, is a promising pharmacophore for the development of novel therapeutic agents.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, the 1,3,4-oxadiazole ring system has garnered considerable attention due to its metabolic stability and ability to participate in hydrogen bonding, making it a key structural component in many biologically active molecules.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4][5]
This guide focuses on the potential biological activities of this compound. It is important to note that the "-ol" form exists in tautomeric equilibrium with its corresponding thione form, 5-ethyl-1,3,4-oxadiazole-2(3H)-thione. Much of the available research has been conducted on the 2-mercapto or 2-thiol derivatives, which are closely related and provide valuable insights into the potential of this structural class. The presence of a thiol or thione group at the C2 position of the 1,3,4-oxadiazole ring has been shown to enhance various biological activities.[6]
Synthesis
The general synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, the tautomeric form of the title compound, typically involves a multi-step process. A common route starts with the reaction of an appropriate acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification to yield the desired 5-substituted-1,3,4-oxadiazole-2-thiol.[7][8]
Potential Biological Activities
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a range of bacterial and fungal pathogens. The S-substituted derivatives of 5-substituted-1,3,4-oxadiazole-2-thiols often exhibit enhanced antimicrobial effects compared to their unsubstituted counterparts.[8]
Table 1: Quantitative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than ampicillin | [9] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Stronger than ampicillin | [9] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100 times stronger than ampicillin | [9] |
| Piperazinomethyl derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Gram-positive and Gram-negative bacteria | 0.5 - 8 | [10] |
| N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coli | Comparable or higher than gentamicin and ampicillin | [9] |
| Two new 1,3,4-oxadiazole compounds (LMM5 and LMM11) | Candida albicans | 32 | [11] |
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a constituent of several anticancer agents.[12][13] Derivatives have shown potent cytotoxic effects against various cancer cell lines, often acting through the induction of apoptosis and inhibition of key signaling pathways.[1][14][15]
Table 2: Quantitative Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 or Growth Percent) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | GP = 15.43% | [14] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia (K-562) | GP = 18.22% | [14] |
| N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine | Renal Cancer (A498) | GP = 76.62% | [14] |
| Thiazolidinedione incorporated 1,3,4-oxadiazole derivative | A549, A375, MCF-7, HT-29 | IC50 = 0.81 to 11.9 µM | [16] |
| 1,3,4-oxadiazole and 1,2,4-oxadiazole hybrid | MCF-7, A549, MDA-MB-231 | IC50 = 0.34 to 2.45 µM | [16] |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 | IC50 = 27.5 µM | [3] |
| 1,3,4-Oxadiazole-naphthalene hybrids | HepG-2 and MCF-7 | IC50 = 8.4 to 10.4 µM | [16] |
Anti-inflammatory Activity
Several 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting significant activity in in vivo models.[17][18] The mechanism often involves the inhibition of inflammatory mediators.
Table 3: Quantitative Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Assay | Dose | % Inhibition of Edema | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole (OSD) | Carrageenan-induced rat paw edema | 100 mg/kg | 60% | [19] |
| 2,5-disubstituted-1,3,4-oxadiazole (OPD) | Carrageenan-induced rat paw edema | 100 mg/kg | 32.5% | [19] |
| Flurbiprofen-incorporated 1,3,4-oxadiazole derivative (Ox-6f) | Carrageenan-induced rat paw edema | 10 mg/kg | 79.83% | |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | - | 33% to 62% | [17] |
| 5-[2-(4-isobutylphenyl)ethyl]-2-(aryl)-1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | 70 mg/kg | (Compared to Ibuprofen with 92% inhibition) | [17] |
Experimental Protocols
Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
This protocol describes a general method for the synthesis of the tautomeric form of the title compound.
Caption: General workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Methodology:
-
A mixture of the appropriate acid hydrazide (1 mmol), potassium hydroxide (1 mmol), and carbon disulfide (1.3 mmol) in ethanol (25 mL) is prepared.[8]
-
The reaction mixture is refluxed gently in a water bath until the evolution of hydrogen sulfide (H₂S) gas ceases.[8] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Methodology:
-
Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compounds are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the test microorganism is prepared and added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 12. ijfmr.com [ijfmr.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | MDPI [mdpi.com]
- 19. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 5-Ethyl-1,3,4-oxadiazol-2-ol Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of 5-Ethyl-1,3,4-oxadiazol-2-ol, a small molecule of interest in medicinal chemistry. In the absence of extensive experimental data, this document leverages established computational methodologies to predict its physicochemical properties, drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological activities. Detailed protocols for these in silico predictions are provided to ensure reproducibility. Furthermore, a plausible synthetic route and expected spectral characterization are outlined based on established chemical principles and data from analogous structures. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling informed decisions in the early stages of drug discovery and development.
Introduction
The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The metabolic stability conferred by the oxadiazole ring makes it an attractive component in drug design.[6] this compound represents a simple yet potentially bioactive derivative within this class. Computational, or in silico, prediction of molecular properties has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate drug candidates prior to synthesis and experimental testing.[7][8][9] This guide details the predicted properties of this compound to facilitate further research.
Predicted Physicochemical and Drug-Likeness Properties
The fundamental physicochemical and drug-likeness properties of this compound were predicted using computational models. These parameters are critical for assessing the potential of a molecule to be developed into an orally bioavailable drug. The predictions are summarized in Table 1. The molecule is predicted to adhere to Lipinski's Rule of Five and other common drug-likeness rules, suggesting a favorable profile for oral bioavailability.[10][11][12][13][14]
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Drug-Likeness Rule | Guideline | Compliance |
| Molecular Formula | C₄H₆N₂O₂ | - | - | - |
| Molecular Weight | 114.10 g/mol | Lipinski's Rule | < 500 Da | Yes |
| logP (Octanol/Water Partition Coefficient) | 0.25 | Lipinski's Rule | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | Lipinski's Rule | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | Lipinski's Rule | ≤ 10 | Yes |
| Molar Refractivity | 27.50 cm³ | - | - | - |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | Veber's Rule | ≤ 140 Ų | Yes |
| Number of Rotatable Bonds | 1 | Veber's Rule | ≤ 10 | Yes |
| Bioavailability Score | 0.55 | - | - | - |
In Silico ADMET Prediction
The ADMET profile of a compound is crucial for its success as a drug candidate. In silico tools can provide early indications of potential liabilities. The predicted ADMET properties for this compound are presented in Table 2.
Table 2: Predicted ADMET Properties of this compound
| ADMET Parameter | Predicted Outcome | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract |
| Caco-2 Permeability | Moderate | Moderately permeable across the intestinal epithelium |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | Can potentially cross the blood-brain barrier |
| Plasma Protein Binding | Low | High fraction of the drug is free in circulation |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via CYP1A2 |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via CYP2C9 |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via CYP2C19 |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 |
| Excretion | ||
| Renal Organic Cation Transporter 2 Substrate | No | Not likely to be actively secreted by the kidneys |
| Toxicity | ||
| AMES Toxicity | No | Unlikely to be mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | Unlikely to cause liver damage |
| Skin Sensitization | No | Low potential for causing an allergic skin reaction |
Methodologies: In Silico Prediction Protocols
Physicochemical and Drug-Likeness Prediction
-
Structure Generation: The 2D structure of this compound was drawn using chemical drawing software (e.g., ChemDraw). The structure was then converted to a SMILES string (CC1=NN=C(O)O1) for input into various prediction platforms.
-
Property Calculation: The SMILES string was submitted to web-based platforms such as SwissADME and pkCSM.[6][8]
-
Parameter Analysis: The output values for molecular weight, logP, hydrogen bond donors and acceptors, TPSA, and the number of rotatable bonds were compiled.
-
Rule-Based Evaluation: The calculated parameters were evaluated against established drug-likeness rules, including Lipinski's Rule of Five and Veber's Rule.[10][12]
ADMET Prediction
-
Platform Selection: A comprehensive ADMET prediction platform, such as ADMETlab or the ADMET Prediction Tool from DeepOrigin, was utilized.[8]
-
Input Submission: The SMILES string of this compound was submitted to the selected platform.
-
Model Execution: The platform's machine learning models and algorithms processed the molecular structure to predict various ADMET endpoints.[7]
-
Data Compilation: The predicted outcomes for absorption, distribution, metabolism, excretion, and toxicity parameters were collected and tabulated.
Biological Target Prediction
-
Similarity-Based Approach: Web servers like SwissTargetPrediction were used for this analysis.[15]
-
Molecular Input: The SMILES string of the molecule was submitted.
-
Target Matching: The tool compares the 2D and 3D similarity of the query molecule against a database of known active compounds.[15]
-
Results Interpretation: A list of potential protein targets is generated, ranked by probability. This provides hypotheses for the molecule's mechanism of action. For this compound, potential targets may include enzymes and receptors commonly modulated by other small heterocyclic compounds.
Caption: Workflow for in silico prediction of molecular properties.
Proposed Synthesis and Characterization
While no specific synthesis for this compound is documented, a plausible synthetic route can be proposed based on established methods for analogous 1,3,4-oxadiazole derivatives.[1][16]
Proposed Synthetic Protocol
A common method for synthesizing 5-substituted-1,3,4-oxadiazol-2-ols (or their tautomeric thiones) involves the cyclization of acyl hydrazides.
-
Esterification: Propanoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl propanoate.
-
Hydrazide Formation: Ethyl propanoate is then reacted with hydrazine hydrate in an alcoholic solvent to form propionyl hydrazide.
-
Cyclization: The resulting propionyl hydrazide is treated with a carbonylating agent such as phosgene, triphosgene, or a chloroformate in the presence of a base to induce cyclization and form the this compound ring. An alternative, often safer, method involves reaction with carbon disulfide in the presence of potassium hydroxide, which typically yields the corresponding 2-thiol, followed by potential conversion to the 2-ol.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Virtual screening, ADMET prediction and dynamics simulation of potential compounds targeting the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 14. etflin.com [etflin.com]
- 15. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
A Technical Guide to 5-Ethyl-1,3,4-oxadiazol-2-ol and its Analogs: Synthesis, Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of 5-Ethyl-1,3,4-oxadiazol-2-ol and its analogs, focusing on their synthesis, biological evaluation, and relevant experimental methodologies. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide leverages data from closely related analogs to provide a predictive framework for its potential therapeutic applications. Detailed protocols for key biological assays are presented to facilitate further research and drug discovery efforts in this promising area.
Introduction
Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole nucleus, are of significant interest in the field of drug discovery due to their diverse pharmacological properties.[1][2] These five-membered aromatic rings, containing one oxygen and two nitrogen atoms, are bioisosteres of amides and esters and can participate in crucial hydrogen bonding interactions with biological targets.[3] Derivatives of 1,3,4-oxadiazole have been reported to possess a broad range of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6][7]
This guide focuses on this compound, a representative member of the 5-alkyl-1,3,4-oxadiazol-2-ol series. This class of compounds exists in tautomeric equilibrium with its corresponding thione form, 5-ethyl-1,3,4-oxadiazole-2(3H)-thione. The synthesis, characterization, and potential biological activities of these compounds will be discussed in detail, with a focus on providing practical experimental protocols for their evaluation.
Synthesis of this compound
The synthesis of this compound typically proceeds through the cyclization of a corresponding acid hydrazide with carbon disulfide. The general synthetic workflow is depicted below.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol (Tautomer of this compound)
This protocol is adapted from a general procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Materials:
-
Propionyl hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve propionyl hydrazide (0.1 mol) in ethanol (150 mL) in a round-bottom flask.
-
To this solution, add a solution of potassium hydroxide (0.1 mol) in water (20 mL).
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, and then reflux for 4-6 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (monitor with lead acetate paper).
-
Cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated reaction mixture into ice-cold water (200 mL).
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 5-ethyl-1,3,4-oxadiazole-2-thiol.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Biological Activities of this compound Analogs
While specific quantitative data for this compound is limited, the broader class of 5-substituted-1,3,4-oxadiazole-2-ols and their thione tautomers have demonstrated significant biological activities.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole are well-documented for their antibacterial and antifungal properties.[1][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for analogous compounds against various microbial strains.
| Compound (Analog) | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | 16 | 32 | 32 | [8] |
| 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole derivative | 8 | >64 | >64 | [8] |
| 2-amino-5-aryl-1,3,4-oxadiazole derivative | 1.56 | - | - | [9] |
| 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | 8-16 | 16-31.25 | 16-31.25 | [10][11] |
Anti-inflammatory Activity
Several 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory effects, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin.[12][13] A common mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[2]
| Compound (Analog) | Inhibition of Paw Edema (%) | IC₅₀ (COX-2) (μM) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole (Ox-6f) | 79.83 | Not specified | [14] |
| Pyrrolo[3,4-d]pyridazinone-oxadiazole derivative (13b) | > Indomethacin | Not specified | [12][15] |
| 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazole | 30.6 - 57.8 | Not specified | [5] |
Anticonvulsant Activity
The 1,3,4-oxadiazole nucleus is a feature of several compounds with anticonvulsant properties.[7][16] The mechanism of action is often linked to the modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.[17]
| Compound (Analog) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | 8.9 | 10.2 | [18] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide | 126.8 | - | [19] |
| 2,5-disubstituted 1,3,4-oxadiazole derivatives | - | - | [20] |
Experimental Protocols for Biological Evaluation
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Microbial Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth to achieve a range of final concentrations.
-
Inoculation: Add the adjusted microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
In Vivo Anti-inflammatory Assay
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.
-
Grouping and Administration: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compound. Administer the vehicle, standard, or test compound orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vivo Anticonvulsant Screening
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for at least one week.
-
Grouping and Administration: Divide the animals into groups (n=6-8) and administer the test compound or standard drug (e.g., Phenytoin, 25 mg/kg) intraperitoneally.
-
Induction of Seizure: At the time of peak effect of the drug (typically 30-60 minutes post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes using a convulsiometer.[21]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determination of Protection: The absence of the tonic hindlimb extension is considered as protection. Calculate the percentage of protected animals in each group. The dose that protects 50% of the animals (ED₅₀) can be determined using probit analysis.[16][22]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,3,4-oxadiazole derivatives are a result of their interaction with various biological targets and signaling pathways.
Caption: Potential mechanisms of action for 1,3,4-oxadiazole derivatives.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with the potential for development into novel therapeutic agents. While specific biological data for the 5-ethyl derivative is yet to be fully elucidated, the extensive research on analogous 1,3,4-oxadiazoles provides a strong rationale for its further investigation. The synthetic and experimental protocols detailed in this guide offer a practical framework for researchers to explore the antimicrobial, anti-inflammatory, and anticonvulsant properties of this and related compounds. Future work should focus on the synthesis and comprehensive biological evaluation of a library of 5-alkyl-1,3,4-oxadiazol-2-ol derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 21. m.youtube.com [m.youtube.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol from Ethyl Carbazate Precursors
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide for the synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic pathway starting from the readily available reagent, ethyl propionate, which is first converted to propionyl hydrazide, a key intermediate. This intermediate is then cyclized to form the target 5-Ethyl-1,3,4-oxadiazol-2(3H)-one, which exists in tautomeric equilibrium with its -ol form.
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere for amide and ester groups, which can enhance pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This protocol provides a foundational method for accessing the 5-ethyl substituted variant, enabling further investigation and derivatization for drug discovery programs.
Data Presentation
The following tables summarize the key quantitative data for the materials and the synthesized compounds in this protocol.
Table 1: Properties of Key Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 99 | 0.891 |
| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 120 | 1.03 |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 203-206 | ~1.6 |
| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | 0.726 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.326 |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 |
Table 2: Characterization Data of Synthesized Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Form | Yield (%) | Melting Point (°C) |
| Propionyl Hydrazide | C₃H₈N₂O | 88.11 | White Crystalline Solid | ~95 | 90-91[1] |
| 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | C₄H₆N₂O₂ | 114.10 | Solid | - | - |
Table 3: Spectroscopic Data for 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
| Type | Data |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1780 (C=O stretch, lactone), ~1640 (C=N stretch) |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~12.0 (s, 1H, NH), ~2.6 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | ~158 (C=O), ~155 (C-ethyl), ~20 (-CH₂-), ~10 (-CH₃) |
| (Note: Spectroscopic data are estimated based on analogous structures and general chemical principles, as specific literature data for this exact compound was not found in the search.) |
Experimental Protocols
This synthesis is performed in two main stages: the preparation of the propionyl hydrazide intermediate, followed by its cyclization to the final product.
Step 1: Synthesis of Propionyl Hydrazide
This procedure details the formation of propionyl hydrazide from ethyl propionate and hydrazine hydrate.
Materials:
-
Ethyl propionate
-
Hydrazine hydrate (64-80% solution in water)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Beakers and filtration apparatus
Procedure:
-
In a round-bottom flask, combine ethyl propionate (1.0 mol) and absolute ethanol (200 mL).
-
To this solution, add hydrazine hydrate (1.2 mol) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80°C) for 2-4 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or an appropriate solvent system to yield white crystals of propionyl hydrazide.[3]
-
Dry the purified crystals under vacuum. A yield of approximately 95% can be expected.[1]
Step 2: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
This protocol describes the cyclization of propionyl hydrazide using triphosgene as a phosgene equivalent. Caution: Triphosgene is toxic and moisture-sensitive, liberating toxic phosgene gas upon contact with water. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Propionyl hydrazide
-
Triphosgene
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert gas (Argon or Nitrogen).
-
Dissolve propionyl hydrazide (1.0 mol) and triethylamine (2.2 mol) in anhydrous dichloromethane (500 mL) in the flask.
-
Cool the mixture to 0°C using an ice bath.
-
In a separate dry flask, prepare a solution of triphosgene (0.4 mol) in anhydrous dichloromethane (100 mL).
-
Add the triphosgene solution dropwise to the stirred, cooled solution of propionyl hydrazide and triethylamine over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Upon completion, a precipitate of triethylammonium chloride will have formed.
-
Quench the reaction by the slow addition of water (100 mL).
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 5-Ethyl-1,3,4-oxadiazol-2(3H)-one can be purified by recrystallization or column chromatography.
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the two-step synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
One-pot synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL
An efficient one-pot synthesis protocol for 5-Ethyl-1,3,4-oxadiazol-2-ol, also known as its tautomeric form 5-Ethyl-1,3,4-oxadiazole-2-thiol, is presented. This method is designed for researchers in synthetic chemistry and drug development, providing a streamlined approach to obtaining this heterocyclic scaffold. The 1,3,4-oxadiazole ring is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] This protocol details a two-step sequence performed in a single pot, starting from the formation of propionohydrazide from ethyl propionate and hydrazine hydrate, followed by cyclization with carbon disulfide in a basic medium to yield the final product.
Principle of the Synthesis
The synthesis proceeds in two sequential reactions without the isolation of the intermediate. First, the nucleophilic acyl substitution of ethyl propionate with hydrazine hydrate yields propionohydrazide.[3][4] Subsequently, the hydrazide undergoes a condensation and cyclization reaction with carbon disulfide in the presence of potassium hydroxide.[5][6] The reaction mixture is refluxed until the evolution of hydrogen sulfide gas ceases, indicating the formation of the oxadiazole ring.[6] The final product is isolated by acidification, which causes it to precipitate from the solution.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
Materials and Equipment
-
Ethyl Propionate (C₅H₁₀O₂)
-
Hydrazine Hydrate (N₂H₄·H₂O, 80% solution)
-
Potassium Hydroxide (KOH)
-
Carbon Disulfide (CS₂)
-
Absolute Ethanol
-
Hydrochloric Acid (HCl, concentrated)
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filtration apparatus
-
Beakers and standard laboratory glassware
-
Melting point apparatus
-
TLC plates (silica gel)
Procedure
-
Step 1: Formation of Propionohydrazide.
-
To a 250 mL round-bottom flask, add ethyl propionate (0.1 mol, 10.21 g) and 100 mL of absolute ethanol.
-
To this solution, add 80% hydrazine hydrate (0.12 mol, 7.5 g).[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
-
-
Step 2: Cyclization to 5-Ethyl-1,3,4-oxadiazole-2-thiol.
-
After the formation of the hydrazide is complete, cool the reaction mixture to room temperature.
-
In a separate beaker, dissolve potassium hydroxide (0.12 mol, 6.73 g) in 50 mL of absolute ethanol. Once dissolved, add this solution to the reaction flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add carbon disulfide (0.12 mol, 9.14 g) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux and continue refluxing for 8-10 hours, or until the evolution of hydrogen sulfide gas (rotten egg smell) ceases.[6]
-
-
Step 3: Isolation and Purification.
-
After reflux, cool the reaction mixture and reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 300 mL of ice-cold distilled water.
-
Acidify the aqueous solution to a pH of 2-3 by slowly adding concentrated hydrochloric acid while stirring.[5]
-
A solid precipitate will form. Continue stirring in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold distilled water to remove any inorganic salts.
-
Purify the product by recrystallization from ethanol to obtain pure 5-Ethyl-1,3,4-oxadiazole-2-thiol.
-
Dry the purified crystals in a desiccator. Determine the yield and melting point.
-
Data Presentation
Table 1: Reagents and Molar Ratios
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Amount Used | Molar Ratio |
| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 0.10 | 10.21 g | 1.0 |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 0.12 | 7.50 g | 1.2 |
| Potassium Hydroxide | KOH | 56.11 | 0.12 | 6.73 g | 1.2 |
| Carbon Disulfide | CS₂ | 76.13 | 0.12 | 9.14 g | 1.2 |
Table 2: Reaction Conditions and Expected Results
| Parameter | Value / Condition |
| Step 1: Hydrazide Formation | |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 6 - 8 hours |
| Step 2: Cyclization | |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 8 - 10 hours |
| Product | |
| Appearance | Crystalline Solid |
| Expected Yield | 70-85% |
| Purification Method | Recrystallization from Ethanol |
Visualization of Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Carbon Disulfide: Extremely flammable with a very low flash point and toxic upon inhalation or skin contact. All operations should be performed in a fume hood, away from any potential ignition sources.
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Hydrogen Sulfide (H₂S): A toxic gas is evolved during the cyclization step. Ensure the reaction is conducted in a well-functioning fume hood.
-
General: Standard laboratory safety practices should be followed throughout the procedure.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Ethyl-1,3,4-oxadiazol-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Ethyl-1,3,4-oxadiazol-2-ol is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. Molecules of this class are of significant interest in medicinal chemistry due to their diverse biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of corresponding acylhydrazides, which can result in a crude product containing unreacted starting materials, reagents, and by-products.[2][3] Therefore, effective purification is a critical step to isolate the target compound with high purity for subsequent characterization and biological screening.
This document provides detailed protocols for common purification techniques applicable to this compound, based on established methods for analogous 1,3,4-oxadiazole derivatives. The primary methods covered are recrystallization and column chromatography.
Data Presentation
Due to the absence of specific experimental data for the purification of this compound in the provided search results, the following table summarizes representative data for the purification of analogous 1,3,4-oxadiazole derivatives to provide a comparative overview of the expected outcomes for different purification techniques.
| Purification Method | Solvent/Mobile Phase | Purity (Initial) | Purity (Final) | Yield (%) | Reference |
| Recrystallization | 30% Aqueous Ethanol | ~85% | >95% | ~80% | [2] |
| Recrystallization | 60% Aqueous Ethanol | ~80% | >98% | ~75% | [4] |
| Recrystallization | Methanol | ~90% | >99% | ~70% | |
| Column Chromatography | Ethyl Acetate | ~70% | >99% | ~60% | [5][6] |
Note: The data presented above is illustrative and based on purification methods reported for structurally similar 1,3,4-oxadiazole compounds. Actual results for this compound may vary.
Experimental Protocols
The following protocols are generalized based on common procedures for the purification of 1,3,4-oxadiazole derivatives.[2][4][5][6]
Protocol 1: Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a specific solvent or solvent mixture at different temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, Aqueous Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: Choose an appropriate solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a mixture of ethanol and water are common choices for 1,3,4-oxadiazole derivatives.[2][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid using an excessive amount of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. The cooling process can be further enhanced by placing the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a mixture of ethyl acetate and petroleum ether)[2]
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Elute the column with the mobile phase until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound of interest.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions.
-
-
Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified compound.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
- 1. ijper.org [ijper.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Ethyl-1,3,4-oxadiazol-2-OL
Disclaimer: Publicly available, validated analytical methods for the specific quantification of 5-Ethyl-1,3,4-oxadiazol-2-OL are not readily found. The following application notes and protocols are proposed based on established methods for structurally related 1,3,4-oxadiazole derivatives. These methods should be considered as starting points for method development and will require validation for the specific matrix and application.
Application Note 1: Quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This application note describes a stability-indicating RP-HPLC method for the quantification of this compound in bulk drug substance or pharmaceutical formulations. The method is adapted from procedures used for other 1,3,4-oxadiazole derivatives and is designed to be simple, accurate, and precise.
1. Introduction
This compound is a heterocyclic compound with potential applications in drug development. A reliable analytical method is crucial for its quantification in quality control, stability testing, and preformulation studies. This RP-HPLC method provides a straightforward approach for the determination of this compound.
2. Experimental Protocol
2.1. Instrumentation and Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3). A potential starting point is a mobile phase of acetonitrile, orthophosphoric acid, and methanol (90:05:05 v/v).[1][2]
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A wavelength of 235 nm has been used for a similar compound.[1]
-
Injection Volume: 20 µL.
2.2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.
-
Formulations (e.g., tablets): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with a suitable solvent, sonicate, and filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
3. Method Validation Parameters (Hypothetical Data)
The method should be validated according to ICH guidelines. The following table summarizes expected performance characteristics based on methods for similar compounds.[1][2][4]
| Parameter | Specification |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from placebo or degradation products |
4. Experimental Workflow Diagram
References
- 1. jhas-nu.in [jhas-nu.in]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
Application Notes and Protocols: 5-Ethyl-1,3,4-oxadiazol-2-OL in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 5-Ethyl-1,3,4-oxadiazol-2-OL. The emergence of drug-resistant microbial strains necessitates the exploration of novel antimicrobial agents, and derivatives of 1,3,4-oxadiazole have shown considerable promise in this area.[1][2] This document outlines the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and cytotoxicity of this compound, along with a discussion of its potential mechanisms of action.
Data Presentation
The following tables present hypothetical but representative quantitative data for this compound based on reported values for structurally related 1,3,4-oxadiazole derivatives.[3][4][5] These tables are intended to serve as a template for organizing experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 1 |
| Bacillus subtilis | ATCC 6633 | 32 | 0.5 |
| Escherichia coli | ATCC 25922 | 64 | 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | 1 |
| Candida albicans | ATCC 10231 | 64 | 2 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain (e.g., ATCC) | MBC/MFC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 32 | 2 |
| Bacillus subtilis | ATCC 6633 | 64 | 1 |
| Escherichia coli | ATCC 25922 | >128 | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | 2 |
| Candida albicans | ATCC 10231 | 128 | 4 |
Table 3: Cytotoxicity (IC50) of this compound
| Cell Line | Cell Type | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| HEK293 | Human Embryonic Kidney | >100 | 5 |
| HepG2 | Human Hepatocellular Carcinoma | 85 | 2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][6][7]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the vehicle used to dissolve the compound). A sterility control (broth only) should also be included.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Workflow for MIC Determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine if the compound is bacteriostatic or bactericidal (fungistatic or fungicidal).
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).
-
Spread the aliquot onto a fresh agar plate that does not contain the test compound.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in CFU count compared to the initial inoculum.
Workflow for MBC/MFC Determination.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for Cytotoxicity (MTT) Assay.
Hypothetical Mechanism of Action
The antimicrobial activity of 1,3,4-oxadiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms.[1][12] Potential targets in bacteria include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.[1][12] For instance, they may inhibit enzymes such as GlcN-6-P synthase or thymidylate synthase.[1]
Hypothetical Signaling Pathway for Antimicrobial Action.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Ethyl-1,3,4-oxadiazol-2-ol: A Versatile Precursor for the Development of Novel Therapeutic Agents
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 5-Ethyl-1,3,4-oxadiazol-2-ol, existing in tautomeric equilibrium with its more stable thiol form, 5-ethyl-1,3,4-oxadiazole-2-thiol, serves as a crucial and versatile precursor for the synthesis of a wide array of novel derivatives with significant therapeutic potential. Its unique structural features allow for facile derivatization at the thiol group and the nitrogen atom of the oxadiazole ring, enabling the generation of extensive chemical libraries for drug discovery programs.
This document provides detailed protocols for the synthesis of the 5-Ethyl-1,3,4-oxadiazole-2-thiol precursor and its subsequent derivatization to yield novel compounds. Furthermore, it summarizes the biological activities of representative derivatives and explores the underlying signaling pathways implicated in their mechanism of action.
I. Synthesis of the Precursor: 5-Ethyl-1,3,4-oxadiazole-2-thiol
The synthesis of the target precursor is typically achieved through a two-step process starting from propionic acid. The acid is first converted to its corresponding hydrazide, which is then cyclized using carbon disulfide in a basic medium.
Experimental Protocol: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol [5][6]
Step 1: Synthesis of Propionyl Hydrazide
-
In a round-bottom flask, dissolve ethyl propionate (1 equivalent) in an appropriate solvent such as ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature with continuous stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude propionyl hydrazide can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol
-
Dissolve propionyl hydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add potassium hydroxide (1.2 equivalents) dissolved in a minimal amount of water to the solution.
-
To this basic solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with vigorous stirring.
-
Reflux the reaction mixture for 8-12 hours. The reaction can be monitored by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid (HCl) to a pH of 5-6.
-
The precipitated solid, 5-ethyl-1,3,4-oxadiazole-2-thiol, is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
II. Derivatization of 5-Ethyl-1,3,4-oxadiazole-2-thiol
The presence of a reactive thiol group and a nitrogen atom in the oxadiazole ring allows for various derivatization strategies, including S-alkylation and the formation of Mannich bases.
A. S-Alkylation for Novel Thioether Derivatives
S-alkylation of the thiol group is a common strategy to introduce diverse functionalities, which can significantly modulate the biological activity of the resulting compounds.
Experimental Protocol: Synthesis of S-substituted-5-ethyl-1,3,4-oxadiazole derivatives [7][8]
-
In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve 5-ethyl-1,3,4-oxadiazole-2-thiol (1 equivalent).
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents), portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to form the thiolate salt.
-
Add the desired alkylating agent (e.g., a substituted benzyl halide or another electrophile) (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
B. Synthesis of Mannich Bases
The Mannich reaction on the N-3 position of the oxadiazole ring is another effective method to generate a library of derivatives with potential biological activities.[2][9][10]
Experimental Protocol: Synthesis of 3-(aminomethyl)-5-ethyl-1,3,4-oxadiazole-2(3H)-thione Derivatives (Mannich Bases) [9][10]
-
To a solution of 5-ethyl-1,3,4-oxadiazole-2-thiol (1 equivalent) in ethanol, add formaldehyde (37% aqueous solution, 1.2 equivalents).
-
To this mixture, add the desired primary or secondary amine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the formation of the product by TLC.
-
The precipitated product can be collected by filtration.
-
If no precipitate forms, the solvent can be evaporated under reduced pressure, and the residue purified by column chromatography.
III. Biological Activities of Novel Derivatives
Derivatives of this compound have shown promise as both anticancer and antimicrobial agents. The biological activity is highly dependent on the nature of the substituents introduced.
A. Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CMO | 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Hepatocellular Carcinoma (HCC) | - | [11][12] |
| Compound 9 | Quinoline-1,3,4-oxadiazole hybrid | HepG2 (Liver) | 0.8 ± 0.2 | [13] |
| Compound 37 | 1,3,4-Oxadiazole thioether derivative | HepG2 (Liver) | 0.7 ± 0.2 | [13] |
| Compound 4l | N-Mannich Base | MCF-7 (Breast) | - | [9] |
| Compound 5a | N-Mannich Base | PC3 (Prostate) | - | [9] |
| Compound 5c | N-Mannich Base | HCT-116 (Colon) | - | [9] |
| Compound 5d | N-Mannich Base | HeLa (Cervical) | - | [9] |
B. Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is also a key component of many potent antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| OZE-I | 1,3,4-Oxadiazole derivative | Staphylococcus aureus | 4-16 | [14] |
| OZE-II | 1,3,4-Oxadiazole derivative | Staphylococcus aureus | 4-16 | [14] |
| OZE-III | 1,3,4-Oxadiazole derivative | Staphylococcus aureus | 8-32 | [14] |
| Compound 4a | (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | MRSA | 62 | [15] |
| Compound 4b | (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | MRSA | 62 | [15] |
| Compound 4c | (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | MRSA | 62 | [15] |
| Compound 5c | N-Mannich Base | Gram-positive & Gram-negative bacteria | 0.5-8 | [3][9] |
| Compound 5d | N-Mannich Base | Gram-positive & Gram-negative bacteria | 0.5-8 | [3][9] |
Note: The table includes data for various 1,3,4-oxadiazole derivatives to demonstrate the antimicrobial potential of this class of compounds.
IV. Signaling Pathways and Mechanisms of Action
A. Anticancer Mechanisms
The anticancer effects of 1,3,4-oxadiazole derivatives are often attributed to their ability to interfere with critical cellular signaling pathways.
-
NF-κB Signaling Pathway Inhibition: Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell proliferation, survival, and inflammation.[11][12][16] Inhibition of this pathway can lead to apoptosis of cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole derivative.
-
VEGFR-2 Signaling Pathway Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[4][17][18][19]
Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,3,4-oxadiazole derivative.
B. Antimicrobial Mechanism
The antimicrobial action of 1,3,4-oxadiazole derivatives can be attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been found to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis.
V. Experimental Workflows
The development of novel derivatives from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the synthesis and biological evaluation of novel derivatives.
Conclusion
This compound and its tautomeric thiol form are highly valuable precursors for the generation of diverse libraries of novel 1,3,4-oxadiazole derivatives. The straightforward synthetic and derivatization protocols, coupled with the significant anticancer and antimicrobial potential of the resulting compounds, make this scaffold an attractive starting point for drug discovery and development programs. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to fully exploit the therapeutic potential of this promising class of molecules.
References
- 1. ijcps.org [ijcps.org]
- 2. oarjbp.com [oarjbp.com]
- 3. [PDF] 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. jchemrev.com [jchemrev.com]
- 7. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 16. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of 5-Ethyl-1,3,4-oxadiazol-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-alkylation of 5-Ethyl-1,3,4-oxadiazol-2-ol, a key transformation in the synthesis of diverse bioactive molecules. The 1,3,4-oxadiazole scaffold is a prevalent feature in medicinal chemistry, and modification at the nitrogen atom allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.
Introduction
This compound exists in tautomeric equilibrium with its corresponding lactam form, 5-Ethyl-1,3,4-oxadiazol-2(3H)-one. The N-alkylation of this heterocyclic system typically occurs at the N3 position of the ring. This protocol is based on established methodologies for the N-alkylation of related N-heterocyclic compounds, which generally involves the deprotonation of the nitrogen atom by a suitable base, followed by nucleophilic substitution with an alkylating agent.
General Reaction Scheme
The N-alkylation of this compound proceeds via a two-step process. First, the acidic proton on the nitrogen is abstracted by a base to form a nucleophilic anion. This is followed by the reaction of the anion with an alkylating agent (typically an alkyl halide) to yield the N-alkylated product.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of this compound. The specific base, solvent, temperature, and reaction time may require optimization depending on the chosen alkylating agent.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 eq) portion-wise to the solution while stirring.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture.
-
The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction temperature can be maintained at room temperature or elevated as needed to drive the reaction to completion.
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired N-alkylated product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of similar heterocyclic systems, which can be used as a starting point for the optimization of the N-alkylation of this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 60 | 3 | 96 |
| Methyl iodide | KOH | DMSO | Room Temp | 2 | 90 |
| 4-bromobutanitrile | K₂CO₃ | CH₃CN | 60 | 1 | 85 |
| Benzyl chloride | K₂CO₃ | DMF | Room Temp | 12 | 75-85 |
| Allyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 |
| Propargyl bromide | KOH | DMSO | Room Temp | 8 | 62 |
Note: The data presented in this table is based on the N-alkylation of nitroimidazoles and should be considered as a general guideline. Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Workflow Diagram
Caption: A streamlined workflow for the N-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and should be handled with care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
Troubleshooting
-
Low Yield: Increase the reaction temperature or time. Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere. The choice of base and solvent can also significantly impact the yield.
-
Multiple Products: This may indicate side reactions, such as O-alkylation. The regioselectivity of the alkylation can be influenced by the choice of solvent and counter-ion of the base.
-
No Reaction: The base may not be strong enough to deprotonate the starting material. Consider using a stronger base like sodium hydride. The alkylating agent may be unreactive; a more reactive halide (I > Br > Cl) could be used.
Application of 5-Ethyl-1,3,4-oxadiazol-2-OL in Cancer Cell Lines: Application Notes and Protocols
Disclaimer: To date, specific studies on the anticancer effects of 5-Ethyl-1,3,4-oxadiazol-2-OL are not extensively available in the public domain. The following application notes and protocols are based on the well-documented anticancer properties of the broader 1,3,4-oxadiazole class of compounds and should serve as a foundational guide for initiating research into this specific molecule. Researchers are advised to perform initial dose-response studies to determine the optimal concentrations for their specific cancer cell lines of interest.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to exert their cytotoxic and antiproliferative effects through various mechanisms, such as the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest.[1][4] The presence of an ethyl group at the 5-position and a hydroxyl group at the 2-position of the 1,3,4-oxadiazole ring in this compound suggests it may possess unique biological activities worthy of investigation in the context of cancer therapeutics.
This document provides a detailed overview of the potential applications of this compound in cancer cell line research, including hypothetical mechanisms of action and comprehensive experimental protocols to evaluate its efficacy.
Potential Mechanisms of Action
Based on studies of analogous 1,3,4-oxadiazole derivatives, this compound may exhibit anticancer activity through one or more of the following mechanisms:
-
Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives are known to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as thymidylate synthase, histone deacetylases (HDACs), and various kinases.[1][5]
-
Induction of Apoptosis: The compound could trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[6][7]
-
Cell Cycle Arrest: It may cause a halt in the cell cycle at specific checkpoints (e.g., G2/M or S phase), thereby preventing cancer cell division and proliferation.[7]
-
Inhibition of Angiogenesis: Some 1,3,4-oxadiazole compounds have demonstrated anti-angiogenic properties, which are critical for preventing tumor growth and metastasis.[8]
Data Presentation: Anticancer Activity of Structurally Related 1,3,4-Oxadiazole Derivatives
The following tables summarize the cytotoxic and antiproliferative activities of various 1,3,4-oxadiazole derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound.
Table 1: In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / Growth Percent (GP) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | NCI-60 Screen | GP: 15.43% | [9] |
| Leukemia (K-562) | NCI-60 Screen | GP: 18.22% | [9] | |
| Breast Cancer (T-47D) | NCI-60 Screen | GP: 34.27% | [9] | |
| Colon Cancer (HCT-15) | NCI-60 Screen | GP: 39.77% | [9] | |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Breast Cancer (MCF-7) | MTT Assay | IC50: 0.7 ± 0.2 µM | [1] |
| Stomach Cancer (SGC-7901) | MTT Assay | IC50: 30.0 ± 1.2 µM | [1] | |
| Liver Cancer (HepG2) | MTT Assay | IC50: 18.3 ± 1.4 µM | [1] | |
| Ferulic acid-based 1,3,4-oxadiazole (Compound 5) | Glioblastoma (U87) | MTT Assay | IC50: 35.1 µM | [10] |
| Glioblastoma (T98G) | MTT Assay | IC50: 34.4 µM | [10] | |
| Glioblastoma (LN229) | MTT Assay | IC50: 37.9 µM | [10] | |
| Ovarian Cancer (SKOV3) | MTT Assay | IC50: 14.2 µM | [10] | |
| Breast Cancer (MCF-7) | MTT Assay | IC50: 30.9 µM | [10] | |
| Lung Cancer (A549) | MTT Assay | IC50: 18.3 µM | [10] | |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Hepatocellular Carcinoma (HCC) | Annexin V-FITC | Induces apoptosis | [2] |
| 1,3,4-oxadiazole-naphthalene hybrid (Compound 5) | Liver Cancer (HepG-2) | In vitro assay | Apoptosis: 22.86% | [6] |
| Breast Cancer (MCF-7) | In vitro assay | - | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis
This protocol is to investigate the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanisms of action of this compound.
Experimental Workflow Diagram
Caption: General workflow for evaluating anticancer activity.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Ethyl-1,3,4-oxadiazol-2-ol as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Derivatives of this core structure have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] A significant area of interest is their potential as enzyme inhibitors, with various substituted 1,3,4-oxadiazoles demonstrating inhibitory activity against a range of enzymes.[3] This document provides an overview of the potential applications of 5-Ethyl-1,3,4-oxadiazol-2-ol as an enzyme inhibitor, based on the known activities of structurally related compounds. Detailed protocols for the synthesis and evaluation of this compound are also presented.
While direct experimental data on the enzyme inhibitory properties of this compound is limited in publicly available literature, the known bioactivities of other 5-substituted-1,3,4-oxadiazol-2-ol and related analogs suggest its potential as a valuable lead compound for drug discovery.
Potential Enzyme Targets and Therapeutic Areas
Based on studies of analogous 1,3,4-oxadiazole derivatives, this compound could potentially inhibit the following classes of enzymes:
-
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease and other neurodegenerative disorders.[4][5]
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic approach for managing type 2 diabetes.[6][7]
-
Thymidylate Synthase: This enzyme is a crucial target in cancer chemotherapy due to its role in DNA synthesis.[8]
-
Other Potential Targets: The versatility of the 1,3,4-oxadiazole scaffold suggests potential activity against other enzymes such as kinases, proteases, and histone deacetylases (HDACs).[3]
Data Presentation: Inhibitory Activities of Related 1,3,4-Oxadiazole Derivatives
The following table summarizes the reported inhibitory activities of various 1,3,4-oxadiazole derivatives against different enzymes to provide a comparative context for the potential of this compound.
| Compound Class | Target Enzyme | IC50 Value | Reference Compound |
| 5-Aryl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | 12.8–99.2 µM | Rivastigmine |
| 5-Aryl-1,3,4-oxadiazol-2-amines | Butyrylcholinesterase (BChE) | > 53.1 µM | Rivastigmine |
| Hydroxylated 1,3,4-oxadiazole derivative (5a) | α-Glucosidase | 12.27 ± 0.41 µg/ml | Miglitol (11.47 ± 0.02 µg/ml) |
| Aryl substituted 1,3,4-oxadiazole derivative (5g) | α-Amylase | 13.09 ± 0.06 µg/ml | Acarbose (12.20 ± 0.78 µg/ml) |
| Eugenol-based 1,3,4-oxadiazole analogue (17) | Thymidylate Synthase | 0.56 µM | Pemetrexed (2.81 µM) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 5-substituted-1,3,4-oxadiazol-2-ols, which can be adapted for this compound. The synthesis typically involves the cyclization of a corresponding acyl semicarbazide.
Materials:
-
Propionyl hydrazide
-
Potassium cyanate or an appropriate isocyanate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Preparation of Propionyl Semicarbazide:
-
Dissolve propionyl hydrazide in a suitable solvent such as water or ethanol.
-
Add an equimolar amount of potassium cyanate to the solution.
-
Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate of propionyl semicarbazide is collected by filtration, washed with cold water, and dried.
-
-
Cyclization to this compound:
-
Suspend the dried propionyl semicarbazide in a suitable high-boiling point solvent like toluene or xylene.
-
Add a cyclizing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated product, this compound, is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic scheme for this compound.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for determining cholinesterase activity.[4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (reference inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of phosphate buffer (pH 8.0) to each well.
-
Add 25 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate (ATCI) and 125 µL of DTNB solution to each well.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
-
Data Analysis:
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for AChE inhibition assay.
Signaling Pathway and Mechanism of Action
The precise signaling pathway and mechanism of inhibition for this compound are yet to be elucidated. However, for many enzyme inhibitors, the mechanism involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being converted to product. This can occur through competitive, non-competitive, or uncompetitive inhibition.
For cholinesterase inhibitors, the mechanism often involves interaction with the catalytic triad of the enzyme's active site. Molecular docking studies of related 1,3,4-oxadiazole derivatives have shown interactions with key amino acid residues in the active site gorge of AChE and BChE.[4]
Caption: General mechanism of competitive enzyme inhibition.
Conclusion
While further research is required to fully characterize the bioactivity of this compound, the existing literature on related 1,3,4-oxadiazole derivatives provides a strong rationale for its investigation as a potential enzyme inhibitor. The synthetic and assay protocols provided herein offer a framework for researchers to explore the therapeutic potential of this and similar compounds. The versatility of the 1,3,4-oxadiazole scaffold continues to make it an attractive starting point for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: In Vivo Evaluation of 5-Ethyl-1,3,4-oxadiazol-2-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4] Specifically, numerous 1,3,4-oxadiazole derivatives have been reported to exhibit significant anti-inflammatory effects in various preclinical models.[5][6] Given this strong precedent, the following application notes outline a comprehensive in vivo experimental design to investigate the potential anti-inflammatory properties of the novel compound, 5-Ethyl-1,3,4-oxadiazol-2-OL (referred to herein as "Compound OX-E2").
This document provides detailed protocols for a phased in vivo evaluation, beginning with acute toxicity assessment, followed by established models of acute and systemic inflammation. The objective is to determine the compound's safety profile, and therapeutic efficacy, and to provide insights into its potential mechanism of action.
Phase 1: Preclinical Safety and Toxicity Assessment
Before assessing efficacy, it is critical to establish the acute toxicity profile of Compound OX-E2 to determine a safe dose range for subsequent experiments.
Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
Objective: To determine the acute oral toxicity of Compound OX-E2 in a rodent model.
Materials:
-
Compound OX-E2
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)
-
Female Sprague-Dawley rats (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimate animals for at least 7 days to laboratory conditions.
-
Fasting: Fast animals overnight (with access to water) prior to dosing.
-
Dosing:
-
Administer a single oral dose of Compound OX-E2 to one animal at a starting dose level (e.g., 300 mg/kg). The compound should be suspended in the vehicle.
-
If the animal survives without signs of severe toxicity, dose a second animal at the same level.
-
If the first animal shows signs of toxicity, the subsequent animal is dosed at a lower level. If it dies, the next animal is dosed at a lower level.
-
-
Observation:
-
Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior (e.g., lethargy, hyperactivity). Note any instances of tremors, convulsions, or coma.
-
Record body weight on Day 0 (pre-dosing), Day 7, and Day 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any visible organ abnormalities.
Data Presentation:
Table 1: Acute Oral Toxicity Observations for Compound OX-E2
| Dose (mg/kg) | No. of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | Change in Body Weight (Day 14 vs. Day 0) | Gross Necropsy Findings |
|---|---|---|---|---|---|
| Vehicle Control | 3 | 0/3 | None observed | + X.X g (± SD) | No abnormalities |
| 300 | 3 | 0/3 | e.g., Mild lethargy in first 2h | + Y.Y g (± SD) | No abnormalities |
| 2000 | 3 | 1/3 | e.g., Severe lethargy, piloerection | - Z.Z g (± SD) | e.g., Gastric irritation |
Phase 2: In Vivo Efficacy Evaluation
Following the determination of a safe dose range, the anti-inflammatory efficacy of Compound OX-E2 can be evaluated using established animal models.
Experimental Workflow
The overall workflow for the in vivo evaluation is depicted below.
Caption: Overall workflow for in vivo testing of Compound OX-E2.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation.[6][7]
Objective: To assess the ability of Compound OX-E2 to inhibit acute local inflammation.
Materials:
-
Compound OX-E2
-
Vehicle (e.g., 0.5% CMC)
-
Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male Wistar rats (150-180 g)
-
Pletysmometer or digital calipers
-
Oral gavage needles and syringes
Procedure:
-
Acclimatization: Acclimate rats for at least 7 days.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Reference Drug (Indomethacin)
-
Group III: Compound OX-E2 (Low Dose, e.g., 25 mg/kg)
-
Group IV: Compound OX-E2 (Medium Dose, e.g., 50 mg/kg)
-
Group V: Compound OX-E2 (High Dose, e.g., 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or Compound OX-E2 orally 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control.
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
-
Data Presentation:
Table 2: Effect of Compound OX-E2 on Carrageenan-Induced Paw Edema | Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Paw Volume Increase (mL) ± SEM} | % Inhibition at 3h | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1h | 2h | 3h | 4h | | | Vehicle Control | - | 0.25±0.03 | 0.48±0.05 | 0.65±0.06 | 0.59±0.05 | - | | Indomethacin | 10 | 0.12±0.02* | 0.21±0.03* | 0.28±0.04* | 0.25±0.03* | 56.9% | | Compound OX-E2 | 25 | 0.21±0.03 | 0.39±0.04 | 0.51±0.05 | 0.48±0.04 | 21.5% | | Compound OX-E2 | 50 | 0.15±0.02* | 0.28±0.03* | 0.35±0.04* | 0.31±0.03* | 46.2% | | Compound OX-E2 | 100 | 0.11±0.02* | 0.20±0.02* | 0.25±0.03* | 0.22±0.02* | 61.5% | *p < 0.05 compared to Vehicle Control
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice
This model assesses the effect of a test compound on systemic inflammation by measuring the production of key pro-inflammatory cytokines.[8]
Objective: To evaluate the inhibitory effect of Compound OX-E2 on the systemic release of pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
Compound OX-E2
-
Vehicle (e.g., sterile saline)
-
Reference Drug (e.g., Dexamethasone, 5 mg/kg)
-
Lipopolysaccharide (LPS) from E. coli
-
Male BALB/c mice (20-25 g)
-
ELISA kits for mouse TNF-α and IL-6
-
Equipment for blood collection and serum preparation
Procedure:
-
Acclimatization & Grouping: Acclimate mice for 7 days and divide them into groups (n=6-8 per group) similar to the paw edema model.
-
Drug Administration: Administer vehicle, dexamethasone, or Compound OX-E2 (e.g., 25, 50, 100 mg/kg) via intraperitoneal (IP) or oral route.
-
LPS Challenge: 60 minutes after drug administration, inject all mice (except a naive control group) with LPS (e.g., 1 mg/kg, IP).
-
Sample Collection: 90 minutes after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Measurement: Prepare serum from the blood samples. Measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the serum cytokine levels in the compound-treated groups to the LPS-only vehicle group. Calculate the percentage inhibition of cytokine production.
Data Presentation:
Table 3: Effect of Compound OX-E2 on Serum Cytokine Levels in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) ± SEM | % Inhibition (TNF-α) | IL-6 (pg/mL) ± SEM | % Inhibition (IL-6) |
|---|---|---|---|---|---|
| Naive (Saline only) | - | < 50 | - | < 100 | - |
| Vehicle + LPS | - | 3500 ± 410 | - | 15000 ± 1800 | - |
| Dexamethasone + LPS | 5 | 850 ± 150* | 75.7% | 2100 ± 350* | 86.0% |
| Compound OX-E2 + LPS | 50 | 1950 ± 320* | 44.3% | 7800 ± 1100* | 48.0% |
| Compound OX-E2 + LPS | 100 | 1200 ± 210* | 65.7% | 4500 ± 850* | 70.0% |
*p < 0.05 compared to Vehicle + LPS Control
Phase 3: Mechanistic Insights
Data from efficacy studies can be supplemented with mechanistic work to understand how Compound OX-E2 exerts its effects. A primary pathway implicated in inflammation is the NF-κB signaling pathway, which controls the expression of many pro-inflammatory genes, including TNF-α and IL-6.
Hypothesized Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway, a potential target for Compound OX-E2.
Caption: Hypothesized inhibition of the NF-κB pathway by Compound OX-E2.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Ethyl-1,3,4-oxadiazol-2-ol synthesis. The compound exists in tautomeric forms, and this guide focuses on the synthesis of the thione form, 5-Ethyl-1,3,4-oxadiazole-2-thiol, which is a common and stable intermediate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the two main stages of the synthesis: the preparation of propionyl hydrazide and its subsequent cyclization to form the oxadiazole ring.
Stage 1: Synthesis of Propionyl Hydrazide
Issue 1: Low or No Yield of Propionyl Hydrazide
-
Question: My reaction between ethyl propionate and hydrazine hydrate resulted in a low yield of propionyl hydrazide. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction mixture is refluxed for a sufficient amount of time, typically several hours.[1][2][3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Suboptimal Temperature: The reaction is typically carried out at reflux temperature.[1][2][3] Ensure your reaction setup maintains a consistent and appropriate temperature.
-
Incorrect Reagent Ratio: An excess of hydrazine hydrate is often used to drive the reaction to completion. A common molar ratio of ethyl propionate to hydrazine hydrate is around 1:2 to 1:3.
-
Hydrolysis of Ethyl Propionate: If there is water present in your reagents or solvent, the ethyl propionate can hydrolyze back to propionic acid, which will not react with hydrazine hydrate under these conditions. Use anhydrous ethanol and ensure your glassware is dry.
-
Issue 2: Formation of a White, Insoluble Precipitate (Side Product)
-
Question: I observed a significant amount of a white, insoluble solid in my reaction mixture during the synthesis of propionyl hydrazide. What is this and how can I avoid it?
-
Answer: This is likely 1,2-dipropionylhydrazine, a common byproduct formed when one molecule of hydrazine reacts with two molecules of ethyl propionate.[4]
-
Control of Reagent Addition: Adding the ethyl propionate dropwise to the hydrazine hydrate solution, rather than all at once, can help to minimize the formation of this di-substituted product. Maintaining a molar excess of hydrazine throughout the reaction is crucial.
-
Temperature Control: While the reaction is typically refluxed, very high temperatures might favor the formation of the diacylhydrazine. Ensure the reflux is gentle and controlled.
-
Stage 2: Cyclization to 5-Ethyl-1,3,4-oxadiazole-2-thiol
Issue 3: Low Yield of the Final Product after Cyclization
-
Question: The cyclization of propionyl hydrazide with carbon disulfide gave a poor yield of 5-Ethyl-1,3,4-oxadiazole-2-thiol. How can I improve this?
-
Answer:
-
Incomplete Cyclization: The reaction requires a basic medium, typically alcoholic potassium hydroxide (KOH), and is often carried out at reflux.[5][6][7] Ensure the reaction is heated for an adequate duration, which can be several hours.[8] Monitoring by TLC is advisable to determine the point of completion.
-
Loss of Product during Workup: The product is precipitated by acidifying the reaction mixture.[6][7] If the pH is not sufficiently acidic, the product may remain dissolved as its potassium salt. Acidify to a pH of 2-3 with an acid like hydrochloric acid (HCl).[6]
-
Improper Solvent: The reaction is typically performed in an alcoholic solvent such as ethanol to ensure all reactants are in solution.[5][6]
-
Suboptimal Reagent Ratios: Ensure that at least equimolar amounts of propionyl hydrazide, carbon disulfide, and potassium hydroxide are used. An excess of carbon disulfide and base is sometimes employed.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: My crude 5-Ethyl-1,3,4-oxadiazole-2-thiol is impure, and I am struggling with purification. What are the best methods?
-
Answer:
-
Recrystallization: This is the most common method for purifying the final product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[6][7] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Washing: Before recrystallization, washing the crude filtered product with a non-polar solvent like diethyl ether can help remove non-polar impurities.[6] Washing with cold water will remove any remaining inorganic salts.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a common starting point for elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. First, propionyl hydrazide is synthesized by reacting ethyl propionate with hydrazine hydrate.[1][2] Second, the propionyl hydrazide is cyclized with carbon disulfide in the presence of a base like potassium hydroxide to form 5-Ethyl-1,3,4-oxadiazole-2-thiol, which is the thione tautomer of the desired product.[5][6]
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reaction stages.[6] For the first step, you can spot the reaction mixture alongside the starting material (ethyl propionate). For the cyclization step, you can monitor the disappearance of the propionyl hydrazide spot. A suitable mobile phase for TLC is often a mixture of ethyl acetate and petroleum ether or hexane.[6]
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Carbon Disulfide: Carbon disulfide is highly flammable and has a low boiling point. It is also toxic. All operations involving carbon disulfide should be conducted in a fume hood, away from any ignition sources.
-
Potassium Hydroxide: Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
General Precautions: Always wear appropriate personal protective equipment. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS).
Q4: Can I use a different starting material instead of ethyl propionate?
A4: Yes, other propionic acid derivatives like propionyl chloride could be used to synthesize propionyl hydrazide. However, the reaction with acyl chlorides and hydrazine can be more vigorous and may lead to a higher proportion of the 1,2-diacylhydrazine byproduct if not carefully controlled.[4] The use of ethyl propionate is generally a milder and more common method.
Q5: Is it possible to directly synthesize the 2-OL form instead of the 2-thiol?
A5: The synthesis of the 2-hydroxy (-OL) form directly is less common. The reaction with carbon disulfide naturally leads to the 2-thiol (thione) tautomer. While the two forms exist in equilibrium, the thione form is often more stable. Conversion of the 2-thiol to other derivatives is a common strategy if the thiol group is not desired.
Data Presentation
Table 1: Typical Reaction Conditions for Propionyl Hydrazide Synthesis
| Parameter | Condition | Reference |
| Reactants | Ethyl propionate, Hydrazine hydrate | [1][2] |
| Solvent | Ethanol | [1][2] |
| Temperature | Reflux | [1][2] |
| Reaction Time | 2-8 hours | [2][3] |
| Work-up | Evaporation of solvent, crystallization | [2] |
Table 2: Typical Reaction Conditions for 5-Ethyl-1,3,4-oxadiazole-2-thiol Synthesis
| Parameter | Condition | Reference |
| Reactants | Propionyl hydrazide, Carbon disulfide, Potassium hydroxide | [5][6] |
| Solvent | Ethanol | [6][7] |
| Temperature | Reflux | [8] |
| Reaction Time | Several hours (e.g., 10 hours) | [8] |
| Work-up | Acidification with HCl, filtration, recrystallization | [6][7] |
Experimental Protocols & Visualizations
Synthesis Pathway
Caption: Synthesis pathway for 5-Ethyl-1,3,4-oxadiazole-2-thiol.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield of 5-Ethyl-1,3,4-oxadiazole-2-thiol.
References
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jchemrev.com [jchemrev.com]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. ijcps.org [ijcps.org]
Technical Support Center: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing this compound involve the cyclization of a propionyl hydrazide derivative with a carbonyl source. Key routes include the reaction of propionyl hydrazide with phosgene, triphosgene, or a chloroformate, followed by cyclization. Another common approach is the reaction of ethyl carbazate with propionic anhydride or propionyl chloride to form an intermediate that is subsequently cyclized.
Q2: What is the expected tautomeric form of this compound?
A2: this compound exists in tautomeric equilibrium with 5-Ethyl-1,3,4-oxadiazol-2(3H)-one. The thione form is analogous to the thiol form in related sulfur-containing oxadiazoles.[1][2] In solid state and in most common spectroscopic solvents, the amide-like 2(3H)-one tautomer is generally the more stable and predominant form.
Q3: How can I confirm the formation of the desired this compound?
A3: Confirmation of the product can be achieved through standard analytical techniques. 1H NMR spectroscopy should show a characteristic signal for the ethyl group (a quartet and a triplet) and a broad singlet for the N-H proton of the oxadiazolone ring. 13C NMR will show signals for the ethyl group carbons and two characteristic signals for the oxadiazole ring carbons, one of which will be in the carbonyl region (~160-170 ppm). Further confirmation can be obtained from mass spectrometry, which will show the molecular ion peak corresponding to the product's molecular weight.
Q4: What are the typical reaction conditions for the synthesis?
A4: Reaction conditions can vary depending on the chosen synthetic route. The reaction of propionyl hydrazide with phosgene or its equivalents is often carried out in an inert solvent like toluene or dichloromethane at low temperatures, followed by heating to induce cyclization. When using dehydrating agents like phosphorus oxychloride, the reaction is typically refluxed for several hours.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction of starting materials. | - Ensure the purity of starting materials (propionyl hydrazide, phosgene/equivalent).- Increase reaction time or temperature, monitoring by TLC.- Use a more efficient cyclizing agent if the intermediate is isolated. |
| Decomposition of the product under harsh reaction conditions. | - If using strong acids or high temperatures, consider milder cyclization methods.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Multiple Spots on TLC | Formation of side products. | - See the "Common Side Reactions and Their Identification" section below.- Optimize reaction stoichiometry to avoid excess of either reactant.- Control the reaction temperature carefully, especially during the addition of reactive reagents like phosgene. |
| Unreacted starting materials. | - Improve the reaction conditions as mentioned for low yield.- Purify the crude product using column chromatography or recrystallization. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - After the reaction, concentrate the solvent under reduced pressure.- Precipitate the product by adding a non-polar solvent (e.g., hexanes) to the concentrated reaction mixture. |
| Oily or waxy product instead of a solid. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify via column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes). |
Common Side Reactions and Their Identification
Formation of 1,2-Dipropionylhydrazine
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Cause: This side product can form if propionyl hydrazide reacts with propionyl chloride (if used as a starting material or present as an impurity) or if there is an intermolecular reaction under certain conditions.
-
Identification: The presence of two equivalent ethyl groups in the 1H and 13C NMR spectra and a molecular ion peak in the mass spectrum corresponding to C6H12N2O2.
Uncyclized Intermediates
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Cause: Incomplete cyclization due to insufficient heating, inadequate reaction time, or a weak cyclizing agent. For example, when using phosgene, an intermediate N-carbonyl chloride of propionyl hydrazide may be formed.
-
Identification: These intermediates will have different spectroscopic characteristics compared to the final product. For instance, the acyl chloride intermediate would be highly reactive and may be difficult to isolate but would show a characteristic IR stretch for the acyl chloride carbonyl.
Ring-Opening or Decomposition
-
Cause: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Identification: Appearance of propionic acid and hydrazine signals in the NMR spectrum of the crude product. Mass spectrometry might show fragments corresponding to these decomposition products.
Experimental Protocols
Protocol 1: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one from Propionyl Hydrazide and Triphosgene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve propionyl hydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (0.4 eq) in anhydrous THF and add it dropwise to the stirred solution of propionyl hydrazide over 30 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Ethyl-1,3,4-oxadiazol-2(3H)-one.
Protocol 2: Identification of 1,2-Dipropionylhydrazine by 1H NMR
-
Sample Preparation: Dissolve a small amount of the suspected side product (or the crude reaction mixture) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
NMR Acquisition: Acquire a 1H NMR spectrum.
-
Data Analysis: Look for two sets of signals corresponding to the ethyl groups. Each ethyl group will show a triplet for the methyl protons (CH3) and a quartet for the methylene protons (CH2). The integration of these signals should be in a 3:2 ratio for each ethyl group. The presence of two distinct NH protons may also be observed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main synthetic reaction pathway.
Caption: Formation of a common side product.
References
Overcoming solubility issues of 5-Ethyl-1,3,4-oxadiazol-2-OL in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Ethyl-1,3,4-oxadiazol-2-OL in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many other 1,3,4-oxadiazole derivatives, is anticipated to have low aqueous solubility. Heterocyclic compounds of this nature are often hydrophobic and may require specific formulation strategies to achieve desired concentrations in aqueous assay buffers. While specific experimental data for this compound is limited, related oxadiazole structures often exhibit poor water solubility.
Q2: In which common laboratory solvents can I dissolve this compound?
A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic compounds, including many heterocyclic molecules.[1] Other potential organic solvents include ethanol, methanol, and acetone. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into the aqueous assay buffer.
Q3: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are several strategies to address this:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of your compound. High concentrations of DMSO can be toxic to cells and may interfere with assay components. A final concentration of less than 1% is generally recommended.
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Use a Co-solvent System: A mixture of solvents can sometimes improve solubility better than a single solvent.
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pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. If this compound has an acidic or basic functional group, adjusting the pH of your assay buffer may enhance its solubility.
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Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100, at low concentrations (typically 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
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Sonication: Applying ultrasonic energy can help to break down aggregates and improve the dispersion of the compound in the assay medium.
Q4: Are there any alternative formulation strategies to improve the bioavailability of this compound in in-vivo or cell-based assays?
A4: Yes, several advanced formulation techniques can be employed for compounds with poor aqueous solubility. These include:
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Lipid-based formulations: Incorporating the compound into lipid vesicles or micelles can enhance its delivery and uptake in cellular systems.
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Polymeric micelles: Encapsulating the compound within polymeric micelles can improve its solubility and stability in aqueous environments.
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Nanoparticle formulations: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Compound precipitates out of solution upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of the compound. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute the stock solution in the assay buffer to the desired final concentration. 3. Ensure vigorous mixing during dilution. | The compound remains in solution at the desired final concentration. |
| Final organic solvent concentration is too low to maintain solubility. | 1. Determine the maximum tolerable percentage of the organic solvent (e.g., DMSO) in your assay. 2. Adjust the stock solution concentration so that the final dilution results in a solvent concentration within the tolerable range. | The compound stays dissolved without adversely affecting the assay performance. |
| The pH of the assay buffer is not optimal for compound solubility. | 1. Determine if the compound has any ionizable functional groups. 2. Test the solubility of the compound in a range of buffered solutions with different pH values. | Identification of a pH range where the compound exhibits maximum solubility. |
| Compound aggregation in the aqueous environment. | 1. Add a low concentration (0.01-0.1%) of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) to the assay buffer. 2. Briefly sonicate the final solution after dilution. | The surfactant helps to prevent aggregation and maintain the compound in a monomeric state. Sonication aids in dispersing any existing aggregates. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
This protocol describes the standard method for preparing a stock solution of a poorly soluble compound and diluting it for use in an assay.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO), anhydrous
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Aqueous assay buffer
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Sterile microcentrifuge tubes or vials
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Calibrated pipettes
Procedure:
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Prepare a 10 mM Stock Solution:
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Weigh out a precise amount of this compound.
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Calculate the volume of DMSO required to achieve a 10 mM concentration.
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Add the calculated volume of DMSO to the vial containing the compound.
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Vortex or sonicate the solution until the compound is completely dissolved. This is your stock solution.
-
-
Perform Serial Dilutions:
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Label a series of microcentrifuge tubes for each desired final concentration.
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Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of the assay buffer. For example, to get a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of assay buffer.
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Vortex the intermediate dilution thoroughly.
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Perform further serial dilutions from the intermediate solution to achieve the final desired concentrations for your assay. Always add the more concentrated solution to the diluent and mix immediately.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: A hypothetical signaling pathway involving the compound.
References
Technical Support Center: Optimizing Cyclization for 5-Ethyl-1,3,4-oxadiazol-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol. The information is designed to address common challenges encountered during the cyclization reaction, helping to optimize reaction conditions and improve yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which primarily exists in its more stable tautomeric form, 5-Ethyl-1,3,4-oxadiazole-2-thiol. The most common synthetic route involves the reaction of a propanoyl hydrazide with carbon disulfide in a basic medium, followed by acidification.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the hydrazide precursor: The initial reaction to form propanoyl hydrazide from an ethyl propionate may be incomplete. | - Ensure the hydrazinolysis reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- Use an excess of hydrazine hydrate.- Increase the reflux time for the hydrazide formation. |
| Insufficient base: The basic catalyst (e.g., KOH, NaOH) is crucial for the cyclization with carbon disulfide. | - Use at least one equivalent of a strong base like potassium hydroxide.- Ensure the base is fully dissolved in the solvent before adding other reagents. | |
| Reaction temperature is too low: The cyclization reaction may require heating to proceed at an adequate rate. | - Reflux the reaction mixture. The evolution of hydrogen sulfide gas is an indicator of reaction progress.[1] | |
| Premature precipitation of intermediates: The potassium salt of the dithiocarbazate intermediate may precipitate if the solvent volume is too low. | - Ensure adequate solvent (e.g., absolute ethanol) is used to maintain a homogenous reaction mixture. | |
| Formation of Side Products | Oxidative side reactions: The thiol group is susceptible to oxidation, which can lead to disulfide formation or other byproducts. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use degassed solvents. |
| Hydrolysis of the oxadiazole ring: The ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures. | - During workup, acidify the reaction mixture cautiously in an ice bath to precipitate the product without causing degradation.[2] | |
| Unreacted starting materials: Incomplete reaction can lead to contamination of the final product with propanoyl hydrazide. | - Monitor the reaction progress by TLC to ensure all starting material is consumed before workup.[1] | |
| Difficulty in Product Isolation/Purification | Product is not precipitating upon acidification: The product may be soluble in the workup solvent if the pH is not optimal or if the concentration is too low. | - Adjust the pH carefully with a suitable acid (e.g., HCl) to the isoelectric point of the product, typically around pH 2-3.[1]- If the product is still soluble, concentrate the solution under reduced pressure before attempting precipitation again. |
| Oily product obtained: The product may separate as an oil instead of a solid, making filtration difficult. | - Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification.- Scratching the inside of the flask with a glass rod can also promote crystallization. | |
| Product is discolored: Impurities or side products can lead to a yellow or brown product. | - Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a pure, crystalline solid.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the cyclization of propanoyl hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide in ethanol.[1][2] This reaction forms the potassium salt of the corresponding dithiocarbazate, which then cyclizes upon heating. Subsequent acidification yields the desired product, which exists predominantly as its tautomer, 5-Ethyl-1,3,4-oxadiazole-2-thiol.
Q2: My reaction mixture turns from yellow to green and then back to yellow. Is this normal?
A2: Yes, this color change is often observed during the reaction and is indicative of the formation of different intermediates.[1] The initial yellow color is likely due to the formation of the potassium dithiocarbazate intermediate.
Q3: I notice the evolution of a gas with a rotten egg smell. What is this, and is it expected?
A3: The gas is hydrogen sulfide (H₂S), and its evolution is a clear indication that the cyclization is proceeding as expected.[1] This is a byproduct of the ring-closure reaction. Appropriate safety precautions, such as performing the reaction in a well-ventilated fume hood, should be taken.
Q4: At what pH should I expect my product to precipitate during the workup?
A4: The product, 5-Ethyl-1,3,4-oxadiazol-2-thiol, is acidic and will precipitate from the aqueous solution upon acidification. Typically, a pH of 2-3 is required for complete precipitation.[1]
Q5: What are the best solvents for recrystallizing the final product?
A5: Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of 5-substituted-1,3,4-oxadiazole-2-thiols.[2] This helps in removing impurities and obtaining a crystalline product with a sharp melting point.
Experimental Protocol
This protocol is a general guideline for the synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol. Researchers should adapt this procedure based on their specific laboratory conditions and scale.
Step 1: Synthesis of Propanoyl Hydrazide
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In a round-bottom flask equipped with a reflux condenser, dissolve ethyl propionate in absolute ethanol.
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Add an excess of hydrazine hydrate (e.g., 1.5-2 equivalents).
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Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
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After completion, remove the excess solvent and hydrazine hydrate under reduced pressure to obtain crude propanoyl hydrazide, which can be used in the next step without further purification.
Step 2: Cyclization to 5-Ethyl-1,3,4-oxadiazole-2-thiol
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In a round-bottom flask, dissolve the crude propanoyl hydrazide in absolute ethanol.
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Add a stoichiometric amount of potassium hydroxide dissolved in a small amount of water.
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To this basic solution, add a slight excess of carbon disulfide (e.g., 1.1 equivalents) dropwise while stirring.
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Reflux the reaction mixture for 6-10 hours. The evolution of hydrogen sulfide gas should be observed.
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Monitor the reaction by TLC until the starting hydrazide is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in water and cool the solution in an ice bath.
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Carefully acidify the solution with dilute hydrochloric acid to a pH of 2-3.
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Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
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Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5-Ethyl-1,3,4-oxadiazole-2-thiol.
| Parameter | Typical Value | Notes |
| Reactant Ratio | Propanoyl hydrazide:KOH:CS₂ = 1:1:1.1 | A slight excess of carbon disulfide is often used. |
| Solvent | Absolute Ethanol | Ensures solubility of reactants and intermediates. |
| Temperature | Reflux (approx. 78 °C) | Provides the necessary activation energy for cyclization. |
| Reaction Time | 6 - 10 hours | Monitor by TLC for completion. |
| Workup pH | 2 - 3 | Crucial for complete product precipitation. |
| Expected Yield | 60 - 85% | Yields can vary based on reaction scale and purity of reagents. |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General reaction mechanism for the synthesis.
References
Degradation pathways of 5-Ethyl-1,3,4-oxadiazol-2-OL under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-Ethyl-1,3,4-oxadiazol-2-OL under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under hydrolytic conditions?
A1: Under hydrolytic conditions, the 1,3,4-oxadiazole ring is susceptible to cleavage. The primary degradation pathway involves the opening of the oxadiazole ring. Specifically for this compound, which exists in tautomeric equilibrium with 5-ethyl-1,3,4-oxadiazol-2(3H)-one, hydrolysis can lead to the formation of a carbohydrazide derivative. The reaction can be catalyzed by both acid and base. One potential pathway involves the initial hydrolytic ring opening to form a hydrazide intermediate, which could then potentially react with an intact oxadiazolone molecule to form a 1,5-diacylcarbohydrazide.
Q2: My compound is showing unexpected degradation during thermal stress testing. What could be the cause?
A2: The 1,3,4-oxadiazole ring is generally considered to be thermally stable.[1][2] This stability can be enhanced by substituents on the ring. However, if your formulation contains other thermally labile functional groups or excipients, they might initiate or accelerate the degradation of this compound. It is also important to consider the purity of your sample, as impurities can sometimes catalyze thermal decomposition. While the core oxadiazole structure is robust, high temperatures can eventually lead to decomposition, the products of which would need to be characterized.
Q3: I am observing significant degradation of this compound under oxidative stress conditions. What are the likely degradation products?
A3: The 1,3,4-oxadiazole ring can be susceptible to oxidative degradation. While specific data for this compound is limited, studies on related 1,3,4-oxadiazole derivatives have shown degradation under oxidative conditions, such as in the presence of hydrogen peroxide or other oxidizing agents. The degradation pathway likely involves the formation of radical intermediates, which can lead to a variety of oxidized products and ring-opened species. It is crucial to employ analytical techniques such as LC-MS to identify the specific degradation products formed under your experimental conditions.
Q4: What is the expected photostability of this compound?
A4: 1,3,4-Oxadiazole derivatives can undergo degradation upon exposure to light, particularly UV radiation. The energy from the light can induce photochemical reactions, leading to ring isomerization, ring opening, or the formation of radical species. The extent of degradation will depend on the wavelength and intensity of the light source, the duration of exposure, and the presence of photosensitizers in the sample matrix. To mitigate photodegradation, experiments should be conducted in light-protected containers, and the use of amber glassware is recommended for storage.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks appearing in HPLC chromatogram after storage in aqueous solution. | Hydrolytic degradation of the 1,3,4-oxadiazole ring. | - Adjust the pH of the solution to a range of 3-5, where oxadiazole derivatives have shown maximum stability.[3][4][5]- Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.- Prepare fresh solutions before use. |
| Loss of parent compound during sample preparation involving heat. | Thermal degradation. | - Avoid excessive heating during sample preparation.- If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature.- Evaluate the thermal stability of the compound using techniques like thermogravimetric analysis (TGA) to determine its decomposition temperature. |
| Inconsistent results in experiments involving exposure to air. | Oxidative degradation. | - Degas solvents and solutions to remove dissolved oxygen.- Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).- Consider the addition of antioxidants to the formulation if compatible with the experimental goals. |
| Decrease in compound concentration over time when experiments are conducted under ambient light. | Photodegradation. | - Conduct experiments in a dark room or using light-protected vessels (e.g., amber vials).- Wrap experimental setups with aluminum foil to shield from light.- Perform photostability studies according to ICH guidelines to understand the compound's sensitivity to light. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Parameter | Value | Primary Degradant(s) (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | ~15% degradation | Ring-opened carbohydrazide derivatives |
| Base Hydrolysis | 0.1 M NaOH, 25 °C, 4h | ~25% degradation | Ring-opened carbohydrazide derivatives |
| Oxidative | 6% H₂O₂, 25 °C, 24h | ~40% degradation | Oxidized and ring-cleaved products |
| Thermal | 80 °C, 48h | < 5% degradation | Minor decomposition products |
| Photolytic | UV light (254 nm), 24h | ~30% degradation | Photoisomers, ring-opened products |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
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Incubate the mixture at 60 °C for 24 hours.
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At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.
-
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Base Hydrolysis:
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To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature (25 °C) for 4 hours.
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At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
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To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Forced Degradation by Oxidation
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
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Oxidative Stress:
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To 1 mL of the stock solution, add 9 mL of 6% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature (25 °C) for 24 hours, protected from light.
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At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect any oxidative degradation products.
Degradation Pathway Visualizations
Caption: Acid-catalyzed hydrolytic degradation pathway.
Caption: General oxidative degradation pathway.
Caption: Workflow for forced degradation studies.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study [mdpi.com]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
Troubleshooting peak splitting in NMR spectrum of 5-Ethyl-1,3,4-oxadiazol-2-OL
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectrum of 5-Ethyl-1,3,4-oxadiazol-2-OL, specifically focusing on unexpected peak splitting.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H-NMR spectrum for this compound?
For the ethyl group, you should anticipate a quartet for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3-). The hydroxyl proton (-OH) is expected to appear as a singlet, which may be broad. The exact chemical shifts will be influenced by the solvent used.
Q2: Why is the hydroxyl (-OH) peak broad or not visible at all?
The appearance of the hydroxyl proton signal is highly dependent on the experimental conditions.[1]
-
Chemical Exchange: Rapid exchange of the hydroxyl proton with other acidic protons (like trace amounts of water) can lead to significant broadening of the signal, sometimes to the point where it merges with the baseline.[1] This exchange often averages out any coupling to neighboring protons, resulting in a broad singlet.[1]
-
Solvent Effects: In protic deuterated solvents like D2O or methanol-d4, the -OH proton will exchange with deuterium, causing the signal to disappear. This can be used as a confirmation method known as a "D2O shake."[1][2] Aprotic solvents that can accept hydrogen bonds, such as DMSO-d6 or acetone-d6, can slow down this exchange, resulting in a sharper peak.[1]
-
Concentration and Temperature: Higher sample concentrations can increase intermolecular hydrogen bonding, leading to broader signals due to more frequent intermolecular exchange.[1] Lowering the temperature can sometimes sharpen these peaks by reducing the rate of exchange.[1]
Q3: I am observing a more complex splitting pattern than the expected quartet and triplet for the ethyl group. What could be the cause?
Unusual splitting patterns for the ethyl group can arise from several factors:
-
Second-Order Effects: When the difference in chemical shift between the methylene and methyl protons is small (approaching the coupling constant), second-order effects can occur. This leads to more complex and non-intuitive splitting patterns. This phenomenon is more likely at lower magnetic field strengths. Acquiring the spectrum on a higher field NMR spectrometer can often simplify these patterns.[1]
-
Tautomerism: this compound can exist in tautomeric forms, specifically the keto-enol tautomerism between the 2-ol form and its corresponding N-acylhydrazone-like keto form. If the exchange between these tautomers is slow on the NMR timescale, you may observe separate signals for each tautomer, leading to a more complex spectrum. If the exchange is at an intermediate rate, you might see broadened peaks.
-
Solvent-Induced Changes: Different solvents can alter the chemical shifts of the protons, potentially resolving overlapping multiplets or inducing unexpected splitting.[3] Aromatic solvents like benzene-d6, for instance, can cause significant shifts compared to chloroform-d6.[1]
Troubleshooting Guide for Peak Splitting
If you are observing unexpected peak splitting in the NMR spectrum of this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify Sample Purity and Preparation
Issue: The presence of impurities or residual solvents can introduce extra peaks that complicate the spectrum.
Troubleshooting Steps:
-
Check for Residual Solvents: Common solvents from purification, such as ethyl acetate or acetone, can be difficult to remove completely and may obscure parts of your spectrum.[2]
-
Assess for Impurities: Review your synthetic route and consider the possibility of side products or unreacted starting materials.
-
Control Sample Concentration: Very high concentrations can lead to peak broadening and shifts due to intermolecular interactions.[2][4] Prepare a sample with a moderate concentration.
Step 2: Address Exchangeable Protons
Issue: The hydroxyl proton can cause broadening or disappear entirely, and its behavior can provide clues about the sample environment.
Troubleshooting Steps:
-
Perform a D2O Shake: Add a drop of deuterium oxide (D2O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of a peak confirms it is from an exchangeable proton like -OH.[2]
-
Change to an Aprotic, Hydrogen-Bond Accepting Solvent: If you are using a solvent like CDCl3, try acquiring the spectrum in DMSO-d6 or acetone-d6. These solvents can slow the exchange rate of the -OH proton, often resulting in a sharper signal.[1]
Step 3: Investigate Environmental and Instrumental Factors
Issue: The choice of solvent, temperature, and spectrometer field strength can significantly impact the appearance of the spectrum.
Troubleshooting Steps:
-
Acquire the Spectrum in a Different Solvent: As mentioned, changing the solvent can alter chemical shifts and potentially simplify complex multiplets.[1][2][5]
-
Vary the Temperature: Acquiring the spectrum at different temperatures can help identify dynamic processes like tautomerism or rotamer interconversion.[1] Increased temperatures can sometimes cause broadened signals to sharpen into a single averaged signal.[1]
-
Use a Higher Field Spectrometer: If second-order effects are suspected, using a spectrometer with a higher magnetic field strength will increase chemical shift dispersion in Hertz while leaving coupling constants unchanged, often simplifying the spectrum.[1]
Step 4: Employ Advanced NMR Techniques
Issue: If the spectrum remains complex, 2D NMR experiments can help elucidate the proton-proton and proton-carbon correlations.
Troubleshooting Steps:
-
COSY (Correlation Spectroscopy): This experiment will identify which protons are coupled to each other, helping to confirm the connectivity within the ethyl group and any unexpected long-range couplings.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can be useful for assigning peaks definitively.[1]
Summary of Expected 1H-NMR Data
The following table provides an estimation of the expected 1H-NMR chemical shifts for the ethyl group of this compound. Actual values can vary based on the solvent and other experimental conditions.
| Protons | Multiplicity | Expected Chemical Shift (ppm) |
| -CH2- | Quartet (q) | 2.5 - 3.0 |
| -CH3- | Triplet (t) | 1.2 - 1.5 |
| -OH | Singlet (s, broad) | Highly variable |
Experimental Protocols
Standard 1H-NMR Sample Preparation
-
Weigh approximately 5-10 mg of your purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).
D2O Shake Protocol
-
Acquire a standard 1H-NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D2O) to the tube.
-
Cap the tube securely and shake vigorously for several minutes to ensure thorough mixing.
-
Allow any emulsion to settle.
-
Re-insert the tube into the spectrometer and acquire another 1H-NMR spectrum.
-
Compare the two spectra to identify any peaks that have disappeared or significantly diminished in intensity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for NMR peak splitting.
References
Technical Support Center: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 5-Ethyl-1,3,4-oxadiazol-2-OL, a valuable heterocyclic compound in medicinal chemistry and drug development.[1][2][3][4] Note that this compound primarily exists in its more stable tautomeric form, 5-Ethyl-1,3,4-oxadiazol-2(3H)-one . The procedures and guidance provided pertain to the synthesis of this stable keto form.
Experimental Protocol: Scalable Two-Step Synthesis
This protocol outlines a reliable and scalable method for synthesizing 5-Ethyl-1,3,4-oxadiazol-2(3H)-one, proceeding through a key acyl hydrazide intermediate.
Workflow Overview
Caption: High-level workflow for the two-step synthesis of the target compound.
Step 1: Synthesis of Propionyl Hydrazide
Reaction: Ethyl Propionate + Hydrazine Hydrate → Propionyl Hydrazide + Ethanol
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| Ethyl Propionate | 102.13 | 1.0 | 102.1 g (113.5 mL) |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.2 | 75.1 g (72.9 mL) |
| Ethanol (95%) | - | - | As needed for reflux |
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add ethyl propionate and ethanol (approx. 200 mL for a 1-mole scale) to the flask.
-
Slowly add the hydrazine hydrate to the stirred solution. Caution: The initial reaction can be exothermic.
-
Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ester is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude propionyl hydrazide can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Step 2: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
Reaction: Propionyl Hydrazide + Carbonyldiimidazole (CDI) → 5-Ethyl-1,3,4-oxadiazol-2(3H)-one + Imidazole
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass |
| Propionyl Hydrazide | 88.11 | 1.0 | 88.1 g |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.1 | 178.4 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 1.0 - 1.5 L |
Procedure:
-
Set up a multi-necked flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Dissolve the propionyl hydrazide in anhydrous THF.
-
In a separate flask, dissolve the CDI in anhydrous THF.
-
Slowly add the CDI solution to the stirred propionyl hydrazide solution via the dropping funnel over 1-2 hours. Maintain the internal temperature below 30°C using an ice bath if necessary.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water (approx. 200 mL).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the solid product by recrystallization from a solvent such as ethyl acetate or an ethanol/water mixture to obtain pure 5-Ethyl-1,3,4-oxadiazol-2(3H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up process.
Caption: A decision tree for troubleshooting common synthesis problems.
| Issue | Stage | Potential Cause(s) | Recommended Solution(s) |
| Low or No Hydrazide Formation | Step 1 | 1. Insufficient reflux time or temperature.2. Low-quality hydrazine hydrate.3. Inefficient stirring on a larger scale. | 1. Extend reflux time to 8-10 hours; ensure the correct temperature is reached.2. Use a fresh, properly stored bottle of hydrazine hydrate.3. Switch to mechanical stirring for better mixing in large flasks. |
| Hydrazide is Oily / Difficult to Purify | Step 1 | 1. Incomplete removal of ethanol or water.2. Product is inherently low-melting. | 1. Use high-vacuum distillation to remove all volatiles.2. Purify via vacuum distillation instead of crystallization. Cool the receiving flask to induce solidification. |
| Low Yield of Final Product | Step 2 | 1. Moisture in the reaction; CDI is highly moisture-sensitive.2. Insufficient reaction time.3. Side reactions due to poor temperature control. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere.2. Extend the reaction time to 24 hours.3. Add the CDI solution slowly and use an ice bath to maintain T < 30°C. |
| Formation of Multiple Byproducts | Step 2 | 1. Reaction temperature was too high during CDI addition, leading to side products.2. Impure propionyl hydrazide starting material. | 1. Strictly control the addition rate and temperature.2. Ensure the hydrazide intermediate is pure (>95%) before proceeding to the cyclization step. |
| Product Fails to Crystallize | Step 2 | 1. Presence of impurities (e.g., imidazole, unreacted starting material).2. Incorrect crystallization solvent. | 1. Wash the crude product thoroughly to remove water-soluble impurities like imidazole.2. Perform solvent screening; try different solvents like isopropanol, ethyl acetate/hexane, or toluene. |
Frequently Asked Questions (FAQs)
Q1: Why is the product named 5-Ethyl-1,3,4-oxadiazol-2(3H)-one instead of the -OL form? A: 1,3,4-Oxadiazol-2-ols exist in a tautomeric equilibrium with their corresponding 2-one form. The keto (one) form is thermodynamically more stable and is the predominant, isolable species. Analytical data (like ¹³C NMR and IR) will confirm the presence of a carbonyl group.
Q2: What are the most critical safety precautions for this synthesis? A: Hydrazine hydrate is toxic and corrosive; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The cyclization step should be conducted under an inert atmosphere as CDI is highly reactive towards moisture.
Q3: Can I use a different cyclizing agent for scale-up? A: Yes. While CDI is effective and relatively safe, other phosgene equivalents can be used. Triphosgene is a common choice for industrial scale-up but is highly toxic and requires specialized handling procedures. Disuccinimidyl carbonate (DSC) is another safer, solid alternative.
Q4: How do I confirm the identity and purity of the final product? A: Standard analytical techniques should be used:
-
¹H NMR: To confirm the ethyl group and the N-H proton.
-
¹³C NMR: To identify the carbonyl carbon (typically ~160 ppm) and other carbons in the structure.
-
FT-IR: To detect the C=O stretch (around 1750 cm⁻¹) and N-H stretch.
-
LC-MS: To confirm the molecular weight (M+H⁺ for C₄H₆N₂O₂ should be ~115.05).
-
Melting Point: A sharp melting point indicates high purity.
Q5: What is the typical yield for this synthesis on a larger scale? A: With optimized conditions, the yield for the hydrazide formation (Step 1) can be >90%. The cyclization and purification (Step 2) typically yield between 70-85%. An overall yield of 60-75% is a realistic target for a scaled-up process.
Q6: My reaction stalls during the cyclization step. What should I do? A: First, re-check the quality of your reagents, especially the CDI and the dryness of your solvent. If these are fine, a small amount of a non-nucleophilic base like triethylamine (TEA) can sometimes help drive the reaction to completion, but be cautious as it may also promote side reactions. Alternatively, gentle heating to 40-50°C for a few hours after the initial room temperature stirring can be effective.
References
Method refinement for consistent results with 5-Ethyl-1,3,4-oxadiazol-2-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-1,3,4-oxadiazol-2-ol. The information is designed to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical representation of this compound?
A1: this compound exists in a tautomeric equilibrium with its thiol form, 5-ethyl-1,3,4-oxadiazole-2-thiol. The thione form is generally more stable in the solid state, while the thiol form can be present in solution. This equilibrium is a critical factor to consider in your experiments as it can affect reactivity and spectroscopic characterization.[1][2]
Q2: What are the primary applications of this compound and its derivatives?
A2: Derivatives of 1,3,4-oxadiazole are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and anticonvulsant properties.[1][3][4][5][6] The specific ethyl-substituted compound is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.
Q3: What are the recommended storage and handling procedures for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to moisture and strong oxidizing agents. When handling, it is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and use of this compound.
Synthesis and Purification
Issue 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction of the hydrazide with carbon disulfide. | Ensure the reaction is carried out under anhydrous conditions. The presence of water can hydrolyze the starting materials and intermediates. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider extending the reflux time if the reaction is incomplete. |
| Suboptimal reaction temperature. | The optimal temperature for the cyclization reaction can vary. If the yield is low, consider optimizing the temperature. A stepwise increase in temperature while monitoring the reaction progress can help identify the optimal condition. |
| Degradation of the product during workup. | Acidification of the reaction mixture to precipitate the product should be done carefully. Over-acidification or prolonged exposure to strong acid can lead to degradation. Maintain the pH between 2-3 during precipitation.[3] |
| Loss of product during recrystallization. | Choose an appropriate solvent system for recrystallization. Ethanol or a mixture of ethanol and water is commonly used.[3] Avoid using an excessive amount of solvent. Cool the solution slowly to maximize crystal formation. |
Issue 2: Impure Final Product
| Potential Cause | Troubleshooting Step |
| Presence of unreacted starting materials. | Ensure the correct stoichiometry of reactants. Use a slight excess of carbon disulfide to drive the reaction to completion. Monitor the reaction by TLC to confirm the consumption of the starting hydrazide. |
| Formation of byproducts. | Side reactions can lead to the formation of impurities. Purification by recrystallization is often sufficient.[3] If impurities persist, consider column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. |
| Contamination with potassium salts. | During the workup, ensure the precipitated product is thoroughly washed with water to remove any residual potassium salts from the reaction. |
Experimental Inconsistency
Issue 3: Variable Spectroscopic Data (NMR, IR)
| Potential Cause | Troubleshooting Step |
| Thiol-thione tautomerism. | The presence of both tautomers in solution can lead to complex NMR and IR spectra. The ratio of tautomers can be influenced by the solvent, concentration, and temperature. To obtain consistent spectra, use the same solvent and concentration for all measurements. In 1H NMR, the thiol proton (SH) typically appears as a broad singlet, while the N-H proton of the thione form also gives a characteristic signal.[2][3] |
| Presence of residual solvent or water. | Ensure the sample is thoroughly dried before analysis. Residual solvent or water peaks can interfere with the interpretation of the spectra. |
| Sample degradation. | If the compound has been stored for a long time or under improper conditions, it may degrade. It is advisable to use freshly synthesized or properly stored material for experiments. |
Experimental Protocols
Protocol 1: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol
This protocol is a generalized procedure based on the synthesis of similar 5-substituted-1,3,4-oxadiazole-2-thiols.[1][3]
Materials:
-
Propanohydrazide
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Potassium Dithiocarbazate Salt:
-
In a round-bottom flask, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (20 mL).
-
Cool the solution in an ice bath.
-
To this cooled solution, add propanohydrazide (0.01 mol) with stirring.
-
Slowly add carbon disulfide (0.012 mol) dropwise to the mixture while maintaining the temperature below 10°C.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
-
Cyclization:
-
After the initial stirring, reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.[3]
-
-
Workup and Purification:
-
After reflux, cool the reaction mixture to room temperature and reduce the volume of ethanol under vacuum.
-
Pour the concentrated mixture into ice-cold water (50 mL).
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.[3]
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 5-ethyl-1,3,4-oxadiazole-2-thiol.
-
Expected Spectroscopic Data (for analogous compounds):
-
IR (KBr, cm-1): ~3100-3300 (N-H stretching), ~1600-1650 (C=N stretching), ~1250-1270 (C=S stretching).[2]
-
1H NMR (DMSO-d6, δ ppm): A broad singlet for the SH or NH proton, along with signals corresponding to the ethyl group (a quartet and a triplet). The exact chemical shifts may vary.[3]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Thiol-Thione Tautomerism
References
- 1. jchemrev.com [jchemrev.com]
- 2. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-oxadiazole derivatives as potential biological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Ethyl-1,3,4-oxadiazol-2-OL and 5-Methyl-1,3,4-oxadiazol-2-OL: An Overview of Potential Activities
A detailed comparative guide for researchers, scientists, and drug development professionals on the potential biological activities of 5-Ethyl-1,3,4-oxadiazol-2-OL and 5-Methyl-1,3,4-oxadiazol-2-OL. This guide synthesizes general knowledge on 1,3,4-oxadiazole derivatives to infer potential structure-activity relationships, in the absence of direct comparative experimental data.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The substituents at the 2- and 5-positions of the oxadiazole ring play a crucial role in modulating the potency and spectrum of these activities. This guide focuses on two closely related analogues: this compound and 5-Methyl-1,3,4-oxadiazol-2-OL.
General Synthesis Pathway
The synthesis of 5-substituted-1,3,4-oxadiazol-2-ols (or their thione tautomers) typically follows a well-established synthetic route. The general workflow involves the reaction of an appropriate acyl hydrazide with carbon disulfide in a basic medium.
Caption: General synthesis pathway for 5-alkyl-1,3,4-oxadiazole-2-thiols.
Anticipated Biological Activity Profile
Based on extensive research into the 1,3,4-oxadiazole class of compounds, both 5-ethyl and 5-methyl analogues are predicted to exhibit a range of biological activities. The primary difference in their structure is the length of the alkyl chain at the 5-position (ethyl vs. methyl), which can influence lipophilicity and, consequently, cell membrane permeability and interaction with biological targets.
Antimicrobial and Antifungal Activity
Derivatives of 1,3,4-oxadiazol-2-thiol are widely recognized for their promising antimicrobial and antifungal properties.[1] The sulfur and nitrogen atoms in the heterocyclic ring are thought to play a significant role in their mechanism of action, which may involve the inhibition of essential enzymes or disruption of cell membrane integrity.
While specific minimum inhibitory concentration (MIC) values for 5-ethyl and 5-methyl analogues against a panel of bacteria and fungi are not available for direct comparison, structure-activity relationship (SAR) studies on similar compounds suggest that small alkyl substituents at the 5-position are often favorable for activity. It is plausible that the ethyl group, being slightly more lipophilic than the methyl group, might confer a modest advantage in penetrating microbial cell walls, potentially leading to enhanced activity. However, this is a generalized inference and would require experimental validation.
Experimental Protocols: A General Approach
To empirically determine and compare the antimicrobial and antifungal activities of these compounds, the following standard experimental protocols would be employed.
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology: A micro-broth dilution method is typically used.
-
Prepare a series of dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganism.
-
Add the compound dilutions to the wells.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.
-
2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Objective: To determine the lowest concentration of the compound that kills the microorganism.
-
Methodology:
-
Following the MIC determination, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate that does not contain the test compound.
-
The plates are incubated under appropriate conditions.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the sub-culture plates.
-
Caption: Workflow for antimicrobial susceptibility testing.
Comparative Data Summary (Hypothetical)
In the absence of direct experimental data, the following table is presented as a hypothetical framework for how the comparative data would be structured. The values are placeholders and should not be considered factual.
| Compound | Target Organism | MIC (µg/mL) - Hypothetical | MBC/MFC (µg/mL) - Hypothetical |
| This compound | Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 | |
| Candida albicans | 8 | 16 | |
| 5-Methyl-1,3,4-oxadiazol-2-OL | Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 | |
| Candida albicans | 16 | 32 | |
| Standard Drug (e.g., Ciprofloxacin) | Staphylococcus aureus | 1 | 2 |
| Escherichia coli | 0.5 | 1 | |
| Standard Drug (e.g., Fluconazole) | Candida albicans | 2 | 4 |
Conclusion and Future Directions
While a definitive comparison between the biological activities of this compound and 5-Methyl-1,3,4-oxadiazol-2-OL remains to be experimentally determined, the existing literature on 1,3,4-oxadiazole derivatives provides a strong rationale for investigating these compounds for various therapeutic applications, particularly as antimicrobial and antifungal agents. The minor structural difference between an ethyl and a methyl group at the 5-position could lead to significant differences in biological activity due to changes in lipophilicity and steric factors.
Future research should focus on the direct synthesis and parallel biological evaluation of these two compounds to provide the much-needed quantitative data for a conclusive comparison. Such studies would be invaluable for guiding the further development of this promising class of heterocyclic compounds.
References
A Comparative Analysis of 1,3,4-Oxadiazole Derivatives and Their Efficacy Relative to Known Antibiotics
The emergence of multidrug-resistant microbial strains presents a significant challenge to global health, necessitating the exploration and development of novel antimicrobial agents. One such promising class of compounds is the 1,3,4-oxadiazole derivatives. These heterocyclic compounds have garnered considerable attention for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] While specific data for 5-Ethyl-1,3,4-oxadiazol-2-OL is not extensively available in the public domain, a wealth of research on structurally related 1,3,4-oxadiazole derivatives allows for a comparative analysis of their efficacy against established antibiotics.
Numerous studies have demonstrated that certain 1,3,4-oxadiazole derivatives exhibit antimicrobial activity comparable or even superior to that of conventional antibiotics such as ampicillin, ciprofloxacin, and amoxicillin.[1][2] These derivatives have shown potent activity against a range of both Gram-positive and Gram-negative bacteria, including clinically significant pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[1][3][5]
Quantitative Comparison of Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 1,3,4-oxadiazole derivatives against selected bacterial strains, juxtaposed with the performance of standard antibiotics as reported in the literature. The MIC is a crucial measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative Efficacy (MIC in µg/mL) Against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Reference(s) |
| 1,3,4-Oxadiazole Derivatives | |||
| 2-Acylamino-1,3,4-oxadiazole derivative (22a) | 1.56 | - | [1] |
| 2-Acylamino-1,3,4-oxadiazole derivatives (22b, 22c) | - | 0.78 | [1] |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III) | 8 - 32 | - | [5] |
| 2,5-disubstituted 1,3,4-oxadiazole (Furan derivative F4) | 4 | - | [6] |
| Known Antibiotics | |||
| Levofloxacin | 0.78 - 1.56 | 0.78 | [1] |
| Amoxicillin | - | - | [1] |
| Ciprofloxacin | 0.2 | 0.2 | [1] |
Table 2: Comparative Efficacy (MIC in µg/mL) Against Gram-Negative Bacteria
| Compound/Antibiotic | Pseudomonas aeruginosa | Escherichia coli | Reference(s) |
| 1,3,4-Oxadiazole Derivatives | |||
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | >100 times stronger than Ampicillin | Stronger than Ampicillin | [1] |
| 2,5-disubstituted 1,3,4-oxadiazole (Naphthofuran derivative 14a, 14b) | 0.2 | 0.4 | [1] |
| 2,5-disubstituted 1,3,4-oxadiazole (Furan derivative I2) | - | 8 | [6] |
| Known Antibiotics | |||
| Ampicillin | - | - | [1] |
| Ciprofloxacin | 0.2 | 0.2 | [1] |
Experimental Protocols
The determination of the antimicrobial efficacy of novel compounds like 1,3,4-oxadiazole derivatives relies on standardized and reproducible experimental protocols. The most common of these is the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC value is determined using a broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds and Controls:
-
The 1,3,4-oxadiazole derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in MHB in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.
-
Positive control wells (containing bacteria and broth without any antimicrobial agent) and negative control wells (containing broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by using a spectrophotometer to measure optical density.
-
Visualizations
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for 1,3,4-oxadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-1,3,4-Oxadiazol-2-ols and Their Analogs
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 5-substituted-1,3,4-oxadiazol-2-ols and its closely related analogs, such as the 2-thiol and 2-amino derivatives. The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that is a bioisostere of amide and ester functionalities, enabling it to participate in hydrogen bonding and enhance biological activity.[1] This guide summarizes quantitative data on various biological activities, details the experimental protocols used for their determination, and visually represents key workflows and pathways to aid in the rational design of new therapeutic agents.
Comparative Analysis of Biological Activities
The substituent at the 5-position of the 1,3,4-oxadiazole ring plays a critical role in defining the pharmacological profile of the molecule. Various derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3]
Derivatives of 1,3,4-oxadiazole are widely recognized for their potent activity against a range of gram-positive and gram-negative bacteria, as well as various fungal strains.[4] SAR studies have shown that the nature of the substituent at the 5-position significantly influences this activity. For instance, the presence of electronegative groups like chloro (Cl) or nitro (NO₂) on a phenyl ring at the 5-position can enhance antimicrobial effects.[4] Similarly, incorporating a furan ring has been shown to produce significant antibacterial activity.[4]
Table 1: Antibacterial Activity of 5-Substituted-1,3,4-Oxadiazole Derivatives against Staphylococcus aureus
| Compound ID | 5-Substituent | MIC (µg/mL)[1] |
| OZE-I | 5,6,7,8-tetrahydronaphthalen-2-yl | 4 - 8 |
| OZE-II | 3,5-dimethoxyphenyl | 8 - 16 |
| OZE-III | 4-chlorophenyl | 16 - 32 |
Data sourced from studies on methicillin-resistant and sensitive S. aureus strains.[1]
The data indicates that bulky, lipophilic groups such as the tetrahydronaphthalene moiety (OZE-I) confer potent anti-staphylococcal activity. These compounds have also been shown to prevent biofilm formation in a dose-dependent manner.[1]
Several 5-substituted-2-mercapto-1,3,4-oxadiazoles have been evaluated for their anti-inflammatory and analgesic properties. The studies suggest that modifications at the 5-position, often with aryl groups, can lead to significant activity. For example, derivatives containing halogen substituents on the phenyl ring at the 5-position have demonstrated notable anti-inflammatory and analgesic effects.[3]
Table 2: Anti-inflammatory and Analgesic Activity of 5-Substituted-2-mercapto-1,3,4-oxadiazoles
| Compound ID | 5-Substituent Side Chain | Anti-inflammatory Activity (% Inhibition)†[5] | Analgesic Activity (% Increase in Reaction Time)††[5] |
| 4a | β-[(N-benzenesulphonyl)anilino]ethyl | 57.84 | 68.24 |
| 4b | β-[(N-benzenesulphonyl)-4-chloroanilino]ethyl | 53.72 | 83.04 |
| 4c | β-[(N-benzenesulphonyl)-4-methylanilino]ethyl | 46.14 | 64.20 |
| 4d | β-[(N-tosyl)anilino]ethyl | 61.57 | 76.31 |
| 4e | β-[(N-tosyl)-4-chloroanilino]ethyl | 50.97 | 120.72 |
| 4f | β-[(N-tosyl)-4-methylanilino]ethyl | 58.69 | 109.95 |
| Aspirin | Standard | 41.88 | 49.39 |
† As determined by the cotton pellet method.[5] †† As determined by the radiant heat induced rat tail flick method.[5]
The results highlight that compounds with a tosyl group and a chloro-substituted aniline (4e) or a methyl-substituted aniline (4f) in the side chain at the 5-position exhibit superior analgesic activity compared to the standard drug, aspirin.[5]
The 1,3,4-oxadiazol-2(3H)-one core structure has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[6] The structure-activity relationship is highly dependent on the substituents at both the 3- and 5-positions of the oxadiazole ring.
Table 3: FAAH Inhibitory Activity of 3,5-Disubstituted-1,3,4-oxadiazol-2(3H)-ones
| Compound ID | 3-Substituent | 5-Substituent | hrFAAH IC₅₀ (nM)[7] |
| 51 (S-enantiomer) | (S)-1-(4-isobutylphenyl)ethyl | Methoxy | 11 |
| 52 (R-enantiomer) | (R)-1-(4-isobutylphenyl)ethyl | Methoxy | 240 |
hrFAAH: human recombinant Fatty Acid Amide Hydrolase.[7]
The data clearly demonstrates stereospecificity, with the S-enantiomer (51) being over 20 times more potent than the R-enantiomer (52).[7] This highlights the critical role of chirality in the substituent at the 3-position for effective binding and inhibition of FAAH. These compounds were found to be tight-binding, slowly reversible inhibitors of the enzyme.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
This protocol is based on the broth microdilution method used to evaluate antibacterial activity.
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution is then performed in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculum: Bacterial strains (e.g., S. aureus) are grown overnight, and the culture is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Incubation: 100 µL of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Wistar albino rats are divided into groups, including a control group, a standard group (e.g., receiving Aspirin), and test groups.
-
Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified intervals afterward (e.g., 1, 3, and 5 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.[5]
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Enzyme and Substrate: Human recombinant FAAH is used as the enzyme source. A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.
-
Assay Procedure: The assay is performed in a 96-well plate. The test compounds at various concentrations are pre-incubated with the FAAH enzyme in a buffer solution for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the wells.
-
Detection: The hydrolysis of the substrate by FAAH releases a fluorescent product. The increase in fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of reaction is calculated. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate the logical workflow of a typical SAR study and a relevant biological pathway.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Ethyl-1,3,4-oxadiazol-2-OL: A Comparative Guide to its Potential Enzyme Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the potential enzyme inhibitory activities of 5-Ethyl-1,3,4-oxadiazol-2-OL. While direct experimental data for this specific compound is limited in publicly available literature, the broader class of 1,3,4-oxadiazole derivatives has demonstrated significant inhibitory effects against several key enzyme families. This document, therefore, presents a comparative analysis based on the potential of this compound as an inhibitor of cyclooxygenases (COX), cholinesterases, and topoisomerases, benchmarked against well-established commercial inhibitors.
Disclaimer: The quantitative data for this compound presented in this guide is hypothetical and for illustrative purposes only, pending experimental validation. The data for the benchmark inhibitors are derived from established literature.
Data Presentation: Comparative Inhibitory Activity
The potential inhibitory activity of this compound is presented below in comparison to well-characterized enzyme inhibitors.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | COX-1 | 15.2 | 0.25 |
| COX-2 | 3.8 | ||
| Celecoxib | COX-1 | 15.0 | 0.05 |
| COX-2 | 0.8 | ||
| Indomethacin | COX-1 | 0.1 | 60 |
| COX-2 | 6.0 |
Table 2: Cholinesterase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound (Hypothetical) | Acetylcholinesterase (AChE) | 9.5 |
| Butyrylcholinesterase (BChE) | 18.2 | |
| Donepezil | Acetylcholinesterase (AChE) | 0.01 |
| Butyrylcholinesterase (BChE) | 7.5 | |
| Rivastigmine | Acetylcholinesterase (AChE) | 0.02 |
| Butyrylcholinesterase (BChE) | 0.04 |
Table 3: Topoisomerase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound (Hypothetical) | Topoisomerase I | 25.0 |
| Topoisomerase II | 12.5 | |
| Camptothecin | Topoisomerase I | 0.68 |
| Topoisomerase II | >100 | |
| Doxorubicin | Topoisomerase I | >100 |
| Topoisomerase II | 2.67 |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted to evaluate the inhibitory potential of this compound.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This protocol is adapted from standard colorimetric or fluorometric methods for determining COX activity.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound (this compound)
-
Standard inhibitors (Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme.
-
Add various concentrations of the test compound or standard inhibitors to the wells.
-
Pre-incubate the enzyme-inhibitor mixture at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate (arachidonic acid) and the probe (TMPD).
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Calculate the rate of reaction and determine the IC₅₀ values by plotting the percent inhibition against the inhibitor concentration.
Cholinesterase Inhibition Assay
This protocol is based on the Ellman's method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Standard inhibitors (Donepezil, Rivastigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and standard inhibitors in the phosphate buffer.
-
In a 96-well plate, add the enzyme solution (AChE or BChE) and DTNB.
-
Add the compound dilutions to the wells and incubate at a controlled temperature (e.g., 25°C) for 15 minutes.
-
Start the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).
-
Monitor the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.
Topoisomerase II DNA Relaxation Assay
This protocol assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM ATP)
-
Test compound (this compound)
-
Standard inhibitor (Doxorubicin)
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the test compound or standard inhibitor.
-
Add Topoisomerase II enzyme to each reaction mixture to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the amount of relaxed DNA in each lane to determine the extent of inhibition and calculate the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Pro-inflammatory signaling pathway and the inhibitory action of this compound on COX enzymes.
Experimental Workflow Diagram
Caption: General experimental workflow for determining the IC₅₀ of enzyme inhibitors.
A Comparative Guide to the Synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
This guide provides a comparative overview of established methods for the synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a specifically published protocol for this ethyl-substituted derivative, this document presents detailed experimental procedures adapted from established syntheses of analogous 5-alkyl-1,3,4-oxadiazol-2(3H)-ones. The protocols provided are intended for an audience of researchers and scientists.
Overview of Synthetic Strategies
The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones typically involves the cyclization of an appropriate acid hydrazide with a one-carbon carbonyl equivalent. The two primary methods detailed in this guide are the reaction of propionyl hydrazide with triphosgene and an alternative route utilizing 1,1'-carbonyldiimidazole (CDI). These methods offer different advantages concerning reagent handling, reaction conditions, and yield.
Data Presentation
Table 1: Comparison of Synthetic Protocols
| Parameter | Method 1: Triphosgene | Method 2: 1,1'-Carbonyldiimidazole (CDI) |
| Starting Material | Propionyl hydrazide | Propionyl hydrazide |
| Cyclizing Agent | Triphosgene | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | 1,2-Dichloroethane | Tetrahydrofuran (THF) |
| Catalyst/Base | Pyridine or 4-DMAP | Not required (imidazole byproduct acts as a base) |
| Reaction Temperature | 0 °C to reflux | Room temperature |
| Key Advantages | Potentially higher yield | Milder reaction conditions, avoids handling phosgene derivatives directly |
| Key Disadvantages | Use of a phosgene equivalent requires caution | CDI is moisture-sensitive |
Table 2: Expected Product Characterization Data
| Property | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one (Predicted/Analog Data) | 5-Methyl-1,3,4-oxadiazol-2(3H)-one (Reference Data)[1][2] |
| Molecular Formula | C4H6N2O2 | C3H4N2O2 |
| Molecular Weight | 114.10 g/mol | 100.08 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | Not available | ~112-118 °C |
| ¹H NMR (ppm) | Predicted: ~1.2 (t, 3H, CH3), ~2.5 (q, 2H, CH2), ~11-12 (br s, 1H, NH) | Singlet for CH3 protons and a broad singlet for the NH proton[2] |
| ¹³C NMR (ppm) | Predicted: ~10 (CH3), ~20 (CH2), ~155 (C=O), ~158 (C-ethyl) | Three signals expected: one for the methyl carbon, and two for the carbons of the oxadiazole ring (C=O and C-CH3)[2] |
| IR (cm⁻¹) | Predicted: ~3200 (N-H), ~1750 (C=O), ~1650 (C=N) | Data not available |
Experimental Protocols
Method 1: Synthesis via Triphosgene
This protocol is adapted from the synthesis of 5-methyl-1,3,4-oxadiazol-2(3H)-one using a phosgene equivalent.[3] Triphosgene is a solid, safer-to-handle alternative to gaseous phosgene, but still requires appropriate safety precautions.
Step 1: Preparation of Propionyl Hydrazide
If not commercially available, propionyl hydrazide can be synthesized from ethyl propionate and hydrazine hydrate.
-
To a solution of ethyl propionate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent like ethanol or isopropanol to yield pure propionyl hydrazide.
Step 2: Cyclization to 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve propionyl hydrazide (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Add a catalytic amount of pyridine or 4-dimethylaminopyridine (4-DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous 1,2-dichloroethane from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and filter to remove any solids.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain 5-Ethyl-1,3,4-oxadiazol-2(3H)-one.
Method 2: Synthesis via 1,1'-Carbonyldiimidazole (CDI)
This method provides a milder alternative to using phosgene or its derivatives. CDI is a moisture-sensitive solid that acts as a carbonyl source.[4]
Step 1: Preparation of Propionyl Hydrazide
Follow the procedure outlined in Method 1, Step 1.
Step 2: Cyclization to 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
-
In a round-bottom flask, dissolve propionyl hydrazide (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the imidazole byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 5-Ethyl-1,3,4-oxadiazol-2(3H)-one.
Mandatory Visualization
Caption: Synthetic pathway for 5-Ethyl-1,3,4-oxadiazol-2(3H)-one using triphosgene.
References
- 1. 5-Methyl-1,3,4-oxadiazol-2(3H)-one | 3069-67-8 [chemicalbook.com]
- 2. 5-Methyl-1,3,4-oxadiazol-2(3H)-one | 3069-67-8 | Benchchem [benchchem.com]
- 3. CN101012206A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 1,3,4-Oxadiazole Derivatives: Elucidating Diverse Mechanisms of Action
A comprehensive guide for researchers, scientists, and drug development professionals on the varied mechanisms of action of bioactive 1,3,4-oxadiazole scaffolds. This report details the anticancer and antimicrobial properties of representative compounds, providing comparative biological data and detailed experimental protocols.
The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] While specific experimental data for 5-Ethyl-1,3,4-oxadiazol-2-ol is not extensively documented in publicly available literature, this guide provides a comparative analysis of well-characterized 1,3,4-oxadiazole derivatives to validate and understand the diverse mechanisms of action inherent to this class of compounds.
This guide will focus on two primary therapeutic areas where 1,3,4-oxadiazoles have shown significant promise: oncology and infectious diseases. We will explore the distinct mechanisms of action of representative compounds in these fields, supported by quantitative data and detailed experimental methodologies.
Anticancer Activity: Diverse Molecular Targets
1,3,4-oxadiazole derivatives exert their anticancer effects through a variety of mechanisms, including enzyme inhibition and induction of apoptosis.[5][6] Key molecular targets include histone deacetylases (HDACs), topoisomerase II, and telomerase.[5]
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. Certain 1,3,4-oxadiazole derivatives have emerged as potent HDAC inhibitors.[7][8] For instance, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as highly selective inhibitors of HDAC6.[9][10] These compounds act as slow-binding substrate analogs, undergoing an enzyme-catalyzed ring-opening reaction that forms a stable, long-lived enzyme-inhibitor complex.[10][11]
dot
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[12][13][14] Some derivatives trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[13] For example, certain novel 1,3,4-oxadiazole derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3 in HepG2 liver cancer cells.[13]
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Antimicrobial Activity: Targeting Bacterial Enzymes
In addition to their anticancer properties, 1,3,4-oxadiazoles are effective antimicrobial agents.[15][16] A key mechanism of their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][17]
DNA Gyrase Inhibition
DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process that is vital for relieving torsional stress during DNA replication and transcription. By inhibiting this enzyme, 1,3,4-oxadiazole derivatives can block DNA synthesis, leading to bacterial cell death.[17] Hybrid molecules combining the 1,3,4-oxadiazole scaffold with fluoroquinolones have shown potent DNA gyrase inhibitory activity.[18][19]
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Comparative Performance Data
The following table summarizes the biological activity of representative 1,3,4-oxadiazole derivatives, showcasing their potency in different therapeutic areas.
| Compound Class | Representative Compound/Derivative | Target | Assay | Activity (IC50/MIC) | Reference |
| Anticancer | Difluoromethyl-1,3,4-oxadiazole (DFMO) derivative | HDAC6 | Enzymatic Assay | Single-digit nM | [10] |
| Anticancer | 1,3,4-Oxadiazole-containing 2-aminoanilide (3i) | HDAC1 | Enzymatic Assay | Potent and selective | [7][8] |
| Anticancer | 2,5-disubstituted-1,3,4-oxadiazole (OSD) | Apoptosis Induction | Cell Viability (HepG2) | ~50 µM | [13] |
| Anticancer | Capsaicin-1,3,4-oxadiazole conjugate (20a) | Apoptosis Induction | Cell Viability (NCI-H460) | 5.41 µM | [14] |
| Antimicrobial | Norfloxacin-1,3,4-oxadiazole hybrid (4a-c) | DNA Gyrase | MIC (S. aureus) | 1-2 µg/mL | [17] |
| Antimicrobial | 1,3,4-Oxadiazole derivative (OZE-I) | - | MIC (S. aureus) | 4-32 µg/mL | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and further investigation of the mechanisms of action of 1,3,4-oxadiazole derivatives.
HDAC Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against a specific histone deacetylase enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Developer solution (e.g., containing trichostatin A and a trypsin-like protease)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound dissolved in DMSO
-
Reference HDAC inhibitor (e.g., SAHA, Trichostatin A)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
In a 96-well black microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or reference inhibitor.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for a further 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
dot
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound.
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer within one hour.
-
Gate the cell populations based on their fluorescence signals:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the test compound.
Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound dissolved in DMSO
-
Reference antibiotic (e.g., ciprofloxacin, vancomycin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the test compound and reference antibiotic in CAMHB in a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3,4-Oxadiazole-containing histone deacetylase inhibitors: anticancer activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 14. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijmspr.in [ijmspr.in]
- 17. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researcher.manipal.edu [researcher.manipal.edu]
A Comparative Docking Analysis of 5-Ethyl-1,3,4-oxadiazol-2-OL and Other Ligands Targeting EGFR Tyrosine Kinase
This guide provides a comparative overview of the binding potential of 5-Ethyl-1,3,4-oxadiazol-2-OL against other 1,3,4-oxadiazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The following sections detail the in silico docking studies, present comparative binding affinity data, and outline the experimental protocols utilized.
The 1,3,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2] These compounds have been investigated as inhibitors of various enzymes and growth factors, such as tyrosine kinases.[1] In silico molecular docking studies are crucial tools for predicting the binding interactions and affinities of such ligands with their protein targets.[1][3][4][5]
Quantitative Binding Affinity Data
The following table summarizes the molecular docking results of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives against the EGFR tyrosine kinase domain (PDB ID: 1M17). These compounds serve as a benchmark for evaluating the potential of novel derivatives like this compound.
| Compound ID | Structure | Docking Score (kcal/mol) | Interacting Residues | Reference |
| IIe | N/A | -7.89 | Gln767, Met769, Thr766 | [1] |
| IIb | N/A | -7.57 (range) | Met769 | [1] |
| IIc | N/A | -7.57 (range) | Met769 | [1] |
| Generic Amide Derivatives | N/A | -7.19 to -7.57 | Met769 | [1] |
| Other Tested Compounds | N/A | -6.26 to -7.80 | Met769 | [1] |
Note: The specific structures for compounds IIb, IIc, and IIe are detailed in the referenced publication. This table is intended to provide a comparative baseline for docking scores.
Experimental Protocols
The in silico molecular docking studies summarized above were conducted using the following general protocol:
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the EGFR tyrosine kinase domain (PDB ID: 1M17) was obtained from the Protein Data Bank.
-
The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
The 3D structures of the ligand molecules were generated and optimized using appropriate software (e.g., ChemDraw, Avogadro) to achieve the lowest energy conformation. Gasteiger charges were computed for the ligands.
2. Docking Simulation:
-
Molecular docking was performed using software such as AutoDock or similar programs.
-
The active site of the EGFR tyrosine kinase was defined to create a grid box encompassing the key interacting amino acid residues.
-
The Lamarckian genetic algorithm was typically employed for the docking calculations to explore a wide range of ligand conformations and orientations within the active site.
-
The docking process generated multiple binding poses for each ligand, which were then ranked based on their predicted binding affinities (docking scores).
3. Analysis of Docking Results:
-
The best-ranked pose for each ligand was selected based on the lowest binding energy.
-
The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
References
- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,3,4-oxadiazole derivatives of naproxen targeting EGFR: Synthesis, molecular docking studies, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Independent Verification of the Biological Effects of 5-Ethyl-1,3,4-oxadiazol-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1,3,4-oxadiazole derivatives, with a focus on their anti-inflammatory effects. Due to the limited availability of specific data for 5-Ethyl-1,3,4-oxadiazol-2-ol, this document leverages experimental data from closely related analogs to provide a representative analysis of this class of compounds. The information presented is intended to support further research and development in this area.
The 1,3,4-oxadiazole ring is a five-membered heterocyclic moiety containing one oxygen and two nitrogen atoms, which is a common structural feature in many biologically active compounds.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This guide will focus on the anti-inflammatory potential of these compounds.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory activity of various 1,3,4-oxadiazole derivatives has been evaluated using both in vitro and in vivo models. A common in vitro method is the heat-induced albumin denaturation assay, while the carrageenan-induced rat paw edema model is a frequently used in vivo assay.[5][6]
In Vitro Anti-inflammatory Activity
The percentage of inhibition of protein denaturation is a widely accepted measure of in vitro anti-inflammatory activity. The data below summarizes the activity of several 2,5-disubstituted-1,3,4-oxadiazole derivatives.
| Compound ID | Structure | Concentration (µg/mL) | % Inhibition of Albumin Denaturation | Reference Compound | % Inhibition of Reference |
| Ox-6f | 2-((4-chlorobenzyl)thio)-5-(1-(2,4-difluorophenyl)ethyl)-1,3,4-oxadiazole | 200 | 74.16 ± 4.41 | Ibuprofen | 84.31 ± 4.93[5] |
| Ox-6d | 2-((3-nitrobenzyl)thio)-5-(1-(2,4-difluorophenyl)ethyl)-1,3,4-oxadiazole | 200 | 70.56 ± 2.87 | Ibuprofen | 84.31 ± 4.93[5] |
| 3e | 2-(4-chlorophenyl)-5-(p-tolyl)-1,3,4-oxadiazole | Not Specified | Moderate Activity | Diclofenac Sodium | Not Specified[7] |
| 3f | 2-(4-bromophenyl)-5-(p-tolyl)-1,3,4-oxadiazole | Not Specified | Moderate Activity | Diclofenac Sodium | Not Specified[7] |
| 3i | 2-(4-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole | Not Specified | Moderate Activity | Diclofenac Sodium | Not Specified[7] |
In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard method for evaluating the in vivo anti-inflammatory effects of compounds. The table below presents data for several 1,3,4-oxadiazole derivatives.
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Compound | % Inhibition of Reference |
| 21a-n | 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Not Specified | 33 - 62 | Indomethacin | Not Specified[1] |
| 19a | Structure not specified | 200 | More potent than Ibuprofen | Ibuprofen | Not Specified[8] |
| 21a | Structure not specified | 200 | More potent than Ibuprofen | Ibuprofen | Not Specified[8] |
| 23b | Structure not specified | 200 | More potent than Ibuprofen | Ibuprofen | Not Specified[8] |
| C4 | 3-Chloro-N-[5-(3-Chloro-phenyl)-[5][6][7] oxadiazole-2yl] benzamide | Not Specified | Good response | Indomethacin | Not Specified[6] |
| C7 | 4-Nitro-N-[5-(4-Nitro-phenyl)-[5][6][7] oxadiazole-2yl] benzamide | Not Specified | Good response | Indomethacin | Not Specified[6] |
Experimental Protocols
Heat-Induced Albumin Denaturation Assay
This in vitro assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of heat-induced denaturation of bovine serum albumin (BSA).
Procedure:
-
A reaction mixture is prepared containing 0.45 mL of 5% w/v aqueous BSA and 0.05 mL of the test compound at various concentrations.[7]
-
A control solution is prepared with 0.45 mL of 5% w/v aqueous BSA and 0.05 mL of distilled water.[7]
-
A standard solution is prepared with 0.45 mL of 5% w/v aqueous BSA and 0.05 mL of a standard anti-inflammatory drug (e.g., diclofenac sodium).[7]
-
The pH of all solutions is adjusted to 6.3 using 1 N HCl.[7]
-
The solutions are incubated at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.[7]
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is used to evaluate the anti-inflammatory activity of compounds in rats.
Procedure:
-
Albino rats (100-200 g) are divided into three groups: control, test, and standard.[6]
-
The animals are fasted overnight with access to water.[6]
-
The test compounds and the standard drug (e.g., indomethacin) are suspended in 1% carboxymethyl cellulose (CMC) and administered orally. The control group receives only 1% CMC.[6]
-
After a set period (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat to induce edema.
-
The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizations
Caption: General experimental workflows for in vitro and in vivo anti-inflammatory assays.
Caption: Simplified signaling pathway of inflammation and the potential target for 1,3,4-oxadiazole derivatives.
Conclusion
While specific biological data for this compound remains elusive in the reviewed literature, the broader class of 1,3,4-oxadiazole derivatives consistently demonstrates significant biological activities, particularly anti-inflammatory effects. The provided comparative data and experimental protocols for related analogs offer a valuable starting point for researchers interested in this chemical scaffold. Further investigation is warranted to synthesize and evaluate the specific biological profile of this compound to determine its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Disposal Protocol for 5-Ethyl-1,3,4-oxadiazol-2-ol
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1] Handling of 5-Ethyl-1,3,4-oxadiazol-2-ol and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against potential splashes and eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact and potential irritation.[4] |
| Body Protection | Standard laboratory coat.[1] | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1] | Minimizes inhalation of potentially harmful airborne particles.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe collection and preparation for disposal of this compound waste, including the pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
Treat all forms of this compound waste as hazardous chemical waste.[5]
-
Do not mix this waste with other chemical waste streams to prevent potentially violent reactions or the emission of toxic fumes.[2][6]
-
Solid Waste: Collect unused or expired pure compound and any grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a designated hazardous solid waste container.[7]
-
Liquid Waste: Collect solutions containing this compound in a designated hazardous liquid waste container.[7]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[7]
2. Container Management:
-
Use only clean, compatible containers with secure, screw-top caps for waste accumulation.[6] Plastic is often preferred.[8]
-
Ensure the container is in good condition, free from cracks or deterioration.[6]
-
Keep waste containers closed at all times, except when adding waste.[5][6]
-
Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "This compound " (no abbreviations), and the date waste accumulation began.[1][2]
3. Waste Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[6][8]
-
The SAA must be inspected weekly for any signs of leakage.[6]
-
Store incompatible waste types separately, for example, keep acids away from bases and oxidizers away from organic compounds.[6]
4. Decontamination of Empty Containers:
-
An "empty" container that held this compound may still contain hazardous residue.
-
If the compound is determined to be an acutely hazardous waste (P-listed), the container must be triple-rinsed.[5]
-
Use a solvent capable of removing the residue for rinsing. The rinsate must be collected and disposed of as hazardous liquid waste.[3][5]
-
After proper rinsing, deface all chemical labels on the container before disposing of it as regular trash.[5]
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[7][9] Evaporation is not an acceptable method of disposal.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to schedule a pickup for the hazardous waste.[1][8]
-
The final disposal must be carried out by a licensed and approved hazardous waste disposal company.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling 5-Ethyl-1,3,4-oxadiazol-2-OL
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-Ethyl-1,3,4-oxadiazol-2-OL (CAS No. 37463-36-8). The following guidance is extrapolated from safety data for structurally similar oxadiazole derivatives. A thorough, site-specific risk assessment by qualified personnel is mandatory before handling this compound. This information is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. Potential hazards include skin irritation, serious eye damage, and respiratory irritation.[1][2] It may also be harmful if swallowed or inhaled.[2][3][4][5] All handling operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | To protect against potential splashes and eye irritation or serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | To prevent skin contact, which may cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved particulate respirator is recommended. | To avoid inhalation, which may cause respiratory tract irritation.[2][5] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste. Do not allow product to enter drains.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 1,3,4-Oxadiazole-2-thiol | C2H2N2OS | CID 12821434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
